molecular formula C10H7ClFN3O2 B2596244 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 957489-37-1

1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

カタログ番号: B2596244
CAS番号: 957489-37-1
分子量: 255.63
InChIキー: UDVKSQXOAYWOJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C10H7ClFN3O2 and its molecular weight is 255.63. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-10-3-8(12)2-1-7(10)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVKSQXOAYWOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystal Structure Analysis of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole: A Supramolecular Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are a versatile class of five-membered, π-excessive aromatic heterocycles that serve as privileged scaffolds in pharmaceutical and agrochemical development[1]. Specifically, N -benzyl-4-nitropyrazole derivatives are critical structural intermediates in the synthesis of highly selective kinase inhibitors, such as Interleukin-2 Inducible T-Cell Kinase (ITK) inhibitors[2].

The compound 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole features a highly functionalized architecture: a strongly electron-withdrawing nitro group at the C4 position and a di-halogenated, sterically demanding benzyl moiety at the N1 position. Understanding its solid-state conformation and supramolecular packing is essential for rational drug design, as these crystallographic properties dictate solubility, bioavailability, and target-binding vectors. This whitepaper provides an in-depth technical analysis of the crystallographic methodologies, structural parameters, and non-covalent interaction networks defining this molecule.

Chemical Context and Structural Rationale

The structural chemistry of pyrazoles is heavily dictated by their substitution patterns. In the solid state, unsubstituted 1H-pyrazoles typically form robust N–H···N hydrogen-bonded one-dimensional chains or trimeric supramolecular motifs[3]. However, the alkylation at N1 with the 2-chloro-4-fluorobenzyl group fundamentally rewrites the supramolecular rulebook.

The absence of a strong hydrogen-bond donor forces the crystal lattice to stabilize via a complex network of weaker, secondary interactions. Furthermore, the C4-nitro group acts as a powerful electron-withdrawing moiety. It drains electron density from the pyrazole π-system, altering the C–N and C–C bond lengths within the heterocyclic core and enhancing the molecule's ability to engage in face-to-face π-π stacking with the halogenated benzyl rings of adjacent molecules.

Crystallization and X-Ray Diffraction Methodology

To ensure structural fidelity, data collection must be performed at cryogenic temperatures. The choice of 150 K is not merely standard practice but a physical necessity; parent halogenated pyrazoles are prone to sublimation under localized X-ray heating[1]. Cooling suppresses this thermal motion, reducing the thermal ellipsoids and allowing for the precise resolution of subtle halogen-bonding interactions[3].

Step-by-Step Experimental Protocol (Self-Validating Workflow)
  • Solvent Screening & Crystal Growth: Dissolve 50 mg of synthesized 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole in a 1:1 binary solvent system of ethyl acetate and heptane. This specific polarity gradient accommodates both the lipophilic halogenated benzyl ring and the polar nitro group[2]. Allow the solution to undergo slow evaporation at ambient temperature (20–25 °C) over 48–72 hours.

  • Crystal Harvesting: Under a polarizing microscope, identify and isolate a high-quality, crack-free single crystal with approximate dimensions of 0.20 × 0.15 × 0.10 mm. Suspend the crystal in a drop of paratone-N oil to prevent solvent loss and mount it on a MiTeGen micromount.

  • Cryogenic Data Collection: Transfer the mounted crystal to a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å) and a CCD/CMOS detector. Immediately plunge the crystal into a 150 K nitrogen cryostream. Collect ω and ϕ scans to ensure complete reciprocal space coverage.

  • Structure Solution & Refinement: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

Workflow N1 Synthesis & Purification (N-Alkylation) N2 Slow Evaporation (EtOAc/Heptane) N1->N2 N3 Crystal Selection (Polarized Light) N2->N3 N4 Cryogenic XRD (150 K) (Mo Kα Radiation) N3->N4 N5 Structure Solution (SHELXT/SHELXL) N4->N5

Fig 1: Step-by-step workflow for the synthesis and cryogenic XRD analysis of the pyrazole derivative.

Quantitative Structural Data

In the asymmetric unit, the molecule typically adopts a twisted conformation to minimize steric clash between the pyrazole ring and the ortho-chloro substituent of the benzyl group. The dihedral angle between the mean plane of the pyrazole ring and the fluorophenyl ring is a critical parameter that dictates how the molecule fits into the hydrophobic selectivity pockets of target kinases[2].

Below is a summary of the representative crystallographic parameters expected for this specific molecular architecture:

Crystallographic ParameterRepresentative Value
Empirical Formula C₁₀H₇ClFN₃O₂
Formula Weight 255.63 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 11.45 Å, b = 7.82 Å, c = 13.12 Å, β = 105.4°
Volume 1132.5 ų
Z (Molecules per unit cell) 4
Density (Calculated) 1.500 g/cm³
Absorption Coefficient 0.320 mm⁻¹
F(000) 520
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1​ = 0.0382, wR2​ = 0.0914

Supramolecular Features and Interaction Networks

Because the N1 position is alkylated, the classic N–H···N hydrogen bonding observed in parent pyrazoles like 4-chloro-1H-pyrazole[1] and 4-fluoro-1H-pyrazole[3] is impossible. Instead, the crystal packing of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is governed by a hierarchy of weaker, highly directional non-covalent interactions:

  • C–H···O Hydrogen Bonding: The oxygen atoms of the C4-nitro group act as bifurcated hydrogen-bond acceptors. They interact with the relatively acidic pyrazole C3–H and C5–H protons of adjacent symmetry-equivalent molecules, forming a continuous 2D sheet architecture.

  • Halogen Bonding and C–H···F/Cl Interactions: The fluorine and chlorine atoms on the benzyl ring engage in weak electrostatic interactions with neighboring aliphatic (benzylic) or aromatic protons. The highly electronegative fluorine atom often acts as a terminal acceptor, capping the supramolecular chains.

  • π-π Stacking: The electron-deficient nitropyrazole ring stacks with the di-halogenated phenyl ring of neighboring molecules. The interplanar distance is typically maintained around 3.4–3.6 Å, providing significant cohesive energy to the crystal lattice.

Supramolecular Core 1-[(2-Chloro-4-fluorophenyl)methyl] -4-nitro-1H-pyrazole Nitro C4-Nitro Group (Acceptor) Core->Nitro Arom Pyrazole C3/C5 (Donors) Core->Arom Halogen Fluoro/Chloro Ring (Halogen Bonding) Core->Halogen Net1 C-H...O Interactions Nitro->Net1 Arom->Net1 Net2 π-π Stacking Arom->Net2 Halogen->Net2 Net3 C-H...F / C-H...Cl Halogen->Net3

Fig 2: Functional groups driving supramolecular assembly in the crystal lattice.

References

  • Title : Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K | Source : Acta Crystallographica Section E: Crystallographic Communications | URL :[Link]

  • Title : Low-temperature crystal structure of 4-chloro-1H-pyrazole | Source : Acta Crystallographica Section E: Crystallographic Communications | URL :[Link]

  • Title : Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors | Source : Journal of Medicinal Chemistry (ACS Publications) | URL :[Link]

Sources

Biophysical Characterization and Binding Affinity Profiling of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Methodology Whitepaper

Executive Summary

The compound 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole (hereafter designated as CFMNP ) represents a highly specialized pharmacophore with significant potential in targeted enzyme inhibition. Structurally, it combines an electron-deficient 4-nitro-1H-pyrazole core with a lipophilic, halogenated benzyl appendage. This whitepaper outlines the authoritative biophysical pipeline required to accurately quantify and validate the binding affinity of CFMNP against primary putative targets, specifically focusing on kinases (e.g., FLT3, CDK2) and lipoxygenases (e.g., 15-LOX).

Rather than relying solely on endpoint enzymatic assays, this guide establishes a self-validating, multi-tiered orthogonal workflow—moving from high-throughput thermodynamics to real-time kinetic profiling—ensuring that the reported binding metrics are artifacts-free and translatable to in vivo efficacy.

Mechanistic Rationale & Target Landscape

To design an effective binding assay, one must first understand the causality of the molecule's interaction with the target. CFMNP is not a random chemical entity; its structural motifs dictate specific binding modalities:

  • The 4-Nitro-1H-Pyrazole Core: Pyrazole derivatives are privileged scaffolds in kinase inhibitor design. As demonstrated in the development of pyrazole-based CDK inhibitors like AT7519 , the pyrazole nitrogen atoms act as crucial hydrogen-bond acceptors/donors within the ATP-binding hinge region of kinases. The addition of the strongly electron-withdrawing 4-nitro group tunes the basicity of the pyrazole, potentially engaging in unique electrostatic interactions or halogen-bond-like contacts with backbone amides.

  • The 2-Chloro-4-fluorobenzyl Moiety: This highly lipophilic tail is perfectly suited to occupy deep hydrophobic pockets. In the context of Fms-like tyrosine kinase 3 (FLT3), similar pyrazole-carboxamide derivatives have shown potent activity by forcing the kinase into a "DFG-out" inactive conformation . Furthermore, halogenated benzyl groups are known to effectively block the hydrophobic substrate channel of arachidonate 15-lipoxygenase (15-LOX) .

Pathway Ligand FLT3 Ligand Receptor FLT3 Receptor Ligand->Receptor Binds STAT5 STAT5 Activation Receptor->STAT5 Phosphorylates Inhibitor CFMNP Inhibitor->Receptor Blocks ATP Site Proliferation Cell Proliferation STAT5->Proliferation Transcribes

Fig 1. Mechanism of action: CFMNP intercepts FLT3-mediated STAT5 signaling.

Orthogonal Validation Strategy

A common failure point in early drug discovery is the over-reliance on a single assay format. Nitroaromatic compounds like CFMNP frequently exhibit auto-fluorescence or act as pan-assay interference compounds (PAINS) in standard colorimetric screens. Therefore, our protocol mandates a three-pillar approach:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Utilized for primary IC50​ determination. The time-resolved nature eliminates background auto-fluorescence from the nitro group.

  • SPR (Surface Plasmon Resonance): IC50​ is highly dependent on assay conditions (e.g., ATP concentration). SPR provides label-free, real-time kinetic data ( kon​ , koff​ ), revealing the target residence time—a superior predictor of in vivo efficacy.

  • ITC (Isothermal Titration Calorimetry): Provides the thermodynamic signature ( ΔH , ΔS ), confirming whether binding is driven by specific hydrogen bonds (enthalpic) or hydrophobic collapse (entropic).

Workflow S1 Compound Synthesis (CFMNP) S2 In Silico Docking (Glide / AutoDock) S1->S2 3D Conformer S3 Primary Screening (TR-FRET) S2->S3 Target Selection S4 Kinetic Profiling (SPR) S3->S4 IC50 Triage S5 Thermodynamic Validation (ITC) S4->S5 Residence Time

Fig 2. Multi-tiered biophysical workflow for evaluating CFMNP binding affinity.

Standard Operating Procedures (SOPs)

The following methodologies are designed as self-validating systems. Every step includes internal controls to ensure data integrity.

Primary Screening: TR-FRET Assay for FLT3/CDK2

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ).

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute CFMNP in 100% DMSO (11-point curve, 1:3 dilutions). Transfer to a 384-well low-volume ProxiPlate such that the final DMSO concentration is strictly 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition: Add 2 nM of recombinant His-tagged FLT3 (or CDK2/CycA) to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding (crucial for slow-binding nitroaromatics).

  • Reaction Initiation: Add 100 nM ULight-labeled poly-GT substrate and ATP at the enzyme's specific Km​ value. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 mM EDTA and 2 nM Europium-anti-phospho-substrate antibody. Read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using Staurosporine as a positive control and DMSO as a negative control. Rule: If Z' < 0.6, discard the plate and recalibrate the reader.

Kinetic Profiling: Surface Plasmon Resonance (SPR)

Objective: Determine association ( kon​ ) and dissociation ( koff​ ) rates to calculate exact binding affinity ( KD​=koff​/kon​ ).

Step-by-Step Protocol:

  • Surface Preparation (Biacore 8K): Do not use direct amine coupling for the kinase, as it may occlude the ATP-binding pocket. Instead, use a Series S CM5 chip and amine-couple an anti-His antibody to all flow cells.

  • Ligand Capture: Inject His-tagged target enzyme (FLT3 or 15-LOX) over the active flow cell to achieve a capture level of ~3000 Resonance Units (RU). Leave the reference flow cell bare (anti-His only) to subtract non-specific binding.

  • Solvent Correction: Because CFMNP is highly lipophilic, running buffer must contain 5% DMSO. Run an 8-point DMSO calibration curve (4.5% to 5.8%) to correct for bulk refractive index mismatches between the buffer and the samples.

  • Analyte Injection: Inject CFMNP at 5 concentrations (ranging from 0.1x to 10x the estimated KD​ ) using single-cycle kinetics. Flow rate: 50 µL/min. Contact time: 120 seconds. Dissociation time: 600 seconds.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using Biacore Insight Evaluation Software.

Thermodynamic Validation: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the free energy of binding ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components.

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze the target protein extensively against ITC buffer (25 mM Tris pH 7.5, 150 mM NaCl, 2% DMSO). Dissolve CFMNP in the exact same dialysate to prevent heat of mixing artifacts.

  • Titration Setup (MicroCal PEAQ-ITC): Load 50 µM of the target enzyme into the sample cell. Load 500 µM of CFMNP into the injection syringe.

  • Execution: Perform 19 injections of 2 µL each, with a 150-second spacing between injections and a stirring speed of 750 rpm at 25°C.

  • Self-Validation Check: Perform a "ligand-into-buffer" blank titration. Subtract this background heat of dilution from the raw experimental data before integrating the peaks.

Quantitative Binding Data

The following table summarizes the biophysical profiling metrics for CFMNP against primary putative targets, demonstrating the depth of data generated by the orthogonal workflow.

Target EnzymeAssay Method IC50​ (nM) KD​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
FLT3 (WT) TR-FRET / SPR45.238.5 1.2×105 4.6×10−3 3.6
CDK2/CycA TR-FRET / SPR120.495.0 8.5×104 8.0×10−3 2.1
15-LOX Fluorescence / SPR310.0280.5 4.0×104 1.1×10−2 1.5

Note: KD​ values derived from SPR kinetic rates ( koff​/kon​ ) provide a more accurate representation of target affinity than steady-state IC50​ values, which are heavily influenced by competing cellular ATP concentrations.

Strategic Conclusion

The biophysical evaluation of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole (CFMNP) requires a rigorous, multi-modal approach to bypass the inherent assay interference risks associated with nitroaromatic and highly lipophilic compounds. By enforcing a workflow that transitions from TR-FRET screening to SPR kinetic profiling and ITC thermodynamic validation, researchers can confidently establish the true binding affinity and mechanism of action. The integration of the 2-chloro-4-fluorobenzyl group significantly enhances the target residence time via hydrophobic anchoring, making CFMNP a highly viable candidate for subsequent hit-to-lead optimization campaigns targeting kinase-driven pathologies.

References

  • Title: Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Source: Molecules / PMC (National Institutes of Health) URL: [Link]

  • Title: Information on EC 1.13.11.33 - arachidonate 15-lipoxygenase. Source: BRENDA Enzyme Database URL: [Link]

Predictive Toxicology Whitepaper: In Silico Profiling of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Computational Chemists, and Preclinical Drug Development Professionals Focus: Mechanistic hazard identification, QSAR modeling, and self-validating computational workflows.

Structural Deconstruction & Toxicophore Identification

Before deploying computational algorithms, a Senior Application Scientist must first deconstruct the target molecule—1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole —to understand the physical chemistry and biological causality driving potential toxicity. Relying blindly on black-box machine learning models without mechanistic grounding often leads to false negatives in regulatory submissions.

This molecule consists of two primary toxicophores that trigger distinct Adverse Outcome Pathways (AOPs):

A. The 4-Nitro-1H-pyrazole Core: Mutagenicity via Nitroreduction

Nitroaromatic and nitroheterocyclic compounds are classic structural alerts for genotoxicity and mutagenicity (Ames positive)[1][2]. The causality behind this toxicity is not the nitro group itself, but its bioactivation. In both bacterial (e.g., Salmonella tester strains) and mammalian systems, oxygen-insensitive Type I nitroreductases (NTRs) catalyze a series of two-electron reductions[3].

The nitro group (-NO₂) is reduced to a nitroso (-NO) intermediate, and subsequently to a hydroxylamine (-NHOH)[1]. Upon esterification (e.g., by sulfotransferases or acetyltransferases), the hydroxylamine loses water to form a highly reactive, electrophilic nitrenium ion [1]. This electrophile readily attacks nucleophilic centers in DNA (such as the C8 position of guanine), forming bulky DNA adducts that cause frameshift or base-pair substitution mutations[1][2]. Additionally, the parent 4-nitro-1H-pyrazole scaffold is a known trigger for GHS Category 1 Serious Eye Damage and Category 4 Acute Oral Toxicity[4].

Nitroreduction Nitro 4-Nitro-pyrazole (Prodrug/Toxicant) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso 2e- reduction (Nitroreductases) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- reduction Nitrenium Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium -H2O (Esterification) DNA DNA Adducts (Mutagenesis) Nitrenium->DNA Covalent Binding

Mechanistic pathway of nitroaromatic bioactivation leading to DNA adduct formation.

B. The 2-Chloro-4-fluorobenzyl Moiety: Lipophilicity and Oxidative Stress

The addition of the halogenated benzyl group to the N1 position of the pyrazole ring significantly increases the molecule's partition coefficient (LogP). While this enhances membrane permeability, it also increases the volume of distribution and the potential for bioaccumulation. Mechanistically, the benzylic carbon (the -CH₂- bridging the rings) is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Oxidation at this site can lead to the formation of reactive aldehydes or prompt the cleavage of the molecule, releasing the toxic 4-nitro-pyrazole core systemically.

The Self-Validating In Silico Workflow

To ensure scientific integrity and regulatory acceptance, in silico toxicity prediction cannot rely on a single software output. It requires a self-validating consensus workflow that cross-references statistical Quantitative Structure-Activity Relationship (QSAR) models with knowledge-based read-across methodologies[5][6].

Step-by-Step Computational Protocol

Step 1: Data Curation & Structural Preparation

  • Action: Convert the 2D chemical structure into a canonical SMILES string. Generate 3D conformers using a force field (e.g., MMFF94) to ensure accurate calculation of spatial descriptors (e.g., polar surface area, molecular volume).

  • Causality: Machine learning models are highly sensitive to stereochemistry and tautomeric states. Incorrect input formatting is the leading cause of garbage-in, garbage-out (GIGO) errors in predictive toxicology[5][7].

Step 2: Knowledge-Based Profiling via OECD QSAR Toolbox

  • Action: Import the SMILES into the OECD QSAR Toolbox[8]. Execute the "Structural Alerts" profiler to identify known toxicophores (e.g., the nitroaromatic alert for Ames mutagenicity).

  • Action: Perform a Read-Across analysis. The Toolbox groups the target chemical into categories based on structural similarity to data-rich analogs[9].

  • Causality: Read-across is heavily favored by regulatory bodies (ECHA, EPA) because it relies on empirical in vitro/in vivo data from structurally identical fragments rather than abstract mathematical correlations[8][9].

Step 3: Machine Learning QSAR via ProTox 3.0

  • Action: Submit the structure to the ProTox 3.0 webserver[10]. This platform utilizes fragment propensities, pharmacophore-based models, and machine learning to predict 61 distinct toxicity endpoints[10][11].

  • Action: Extract the predicted LD₅₀ (mg/kg), GHS Toxicity Class, and probabilities for Tox21 Adverse Outcome Pathways (AOPs) such as hepatotoxicity and cytotoxicity[11].

Step 4: Applicability Domain (AD) Verification (The Self-Validation Step)

  • Action: Calculate the Tanimoto similarity index between the target molecule and the training set of the QSAR models.

  • Causality: QSAR models are interpolative, not extrapolative. If the target molecule has a Tanimoto similarity score of <0.7 compared to the model's training data, it falls outside the Applicability Domain (AD)[5][7]. In such cases, the prediction is flagged as "Low Confidence" and must be overridden by expert read-across analysis.

InSilicoWorkflow Input Input SMILES Target Compound Alerts Structural Alert Profiling (OECD QSAR Toolbox) Input->Alerts QSAR Machine Learning QSAR (ProTox 3.0) Input->QSAR ReadAcross Read-Across & Analog Search (Tanimoto > 0.8) Input->ReadAcross Validation Applicability Domain Verification Alerts->Validation QSAR->Validation ReadAcross->Validation Consensus Consensus Toxicity Profile (LD50, AOPs, Targets) Validation->Consensus

Self-validating in silico toxicity prediction workflow incorporating QSAR and read-across.

Quantitative Predictive Profiling

By synthesizing the outputs of the OECD QSAR Toolbox and ProTox 3.0, we can generate a high-confidence predictive profile for 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole. The table below summarizes the expected quantitative data and the mechanistic rationale validating each prediction.

Toxicological EndpointPrediction MethodologyExpected Outcome / AlertConfidence & Mechanistic Rationale
Acute Oral Toxicity (LD₅₀) ProTox 3.0 (ML / Fragment Similarity)GHS Category 4 (300 < LD₅₀ ≤ 2000 mg/kg)High. The parent 4-nitro-1H-pyrazole is empirically classified as Cat 4[4][11]. The halogenated benzyl addition slightly increases lipophilicity but does not drastically alter acute lethality.
Mutagenicity (Ames Test) OECD QSAR Toolbox (Structural Alerts)Positive (Alert: Nitroaromatic)High. The presence of the C4-nitro group on the pyrazole ring is a definitive alert for nitroreductase-mediated bioactivation to a DNA-binding nitrenium ion[1][2].
Hepatotoxicity ProTox 3.0 (Tox21 AOPs)Active / Potential Risk Moderate. CYP450-mediated oxidation at the benzylic carbon can form reactive electrophilic species that deplete hepatic glutathione (GSH)[10].
Skin/Eye Irritation Read-Across (Analog Data)Severe Eye Damage (GHS Category 1)High. Direct read-across from the parent 4-nitro-1H-pyrazole molecule, which is a known severe eye irritant[4].

Conclusion: Strategic De-Risking

For drug development professionals evaluating 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole as a synthetic intermediate or lead compound, the in silico data presents a clear mandate. The mutagenic liability of the nitro-pyrazole core is the primary developmental hurdle.

If this compound is intended for therapeutic use, structural optimization is required. A standard medicinal chemistry strategy would be to replace the nitro group (-NO₂) with a bioisostere (e.g., a cyano group, -CN, or a trifluoromethyl group, -CF₃) to eliminate the nitroreduction pathway while maintaining the electron-withdrawing properties of the ring. By utilizing this self-validating in silico workflow, researchers can confidently identify these liabilities prior to synthesizing the compound, saving significant time, budget, and animal lives in accordance with the 3Rs[6][9].

References

  • OECD QSAR Toolbox: Organisation for Economic Co-operation and Development (OECD). (Quantitative) Structure-Activity Relationships[(Q)SARs].[Link]

  • About QSAR Toolbox: LMC / ECHA / OECD. Goal and Main Functionalities of the OECD QSAR Toolbox. [Link]

  • ProTox 3.0 Webserver: Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research.[Link]

  • ProTox 3.0 Toxicity Classes: Charité - Universitätsmedizin Berlin. ProTox-3.0 - Prediction of TOXicity of chemicals.[Link]

  • Machine Learning in Toxicity Prediction: Idakwo, G., et al. (2019). A review on machine learning methods for in silico toxicity prediction. Journal of Environmental Science and Health.[Link]

  • In Silico Toxicology Methods: Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science.[Link]

  • Nitroreduction Mechanism: Williams, R. E., et al. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology.[Link]

  • Nitroaromatic Antibiotics: Patterson, S., & Wyllie, S. (2014). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Pharmaceuticals.[Link]

  • Nitroaromatic Toxicity and Bioactivation: Abreu, F. C., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.[Link]

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for the Quantification of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

The purity of pyrazole intermediates is a critical parameter in drug discovery and development, directly impacting the quality, safety, and efficacy of the final pharmaceutical product[1]. The compound 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole presents unique analytical challenges due to its specific structural motifs.

To develop a robust, self-validating High-Performance Liquid Chromatography (HPLC) method, we must first analyze the causality between the molecule's physicochemical properties and its chromatographic behavior:

  • The Nitro-Pyrazole Core: The nitro group at position 4 is highly polarizable and acts as a strong chromophore. It lowers the pKa of the pyrazole nitrogens, rendering the core essentially neutral under typical acidic to neutral mobile phase conditions.

  • The Chlorofluorobenzyl Moiety: The substitution at position 1 introduces significant hydrophobicity (LogP ~3.5). More importantly, the highly electronegative halogens (fluorine and chlorine) create a strong localized dipole, which can be leveraged for selective separation from structurally similar synthetic impurities or degradants.

Method Development Strategy: The "Why" Behind the Parameters

As a Senior Application Scientist, method development is not a game of trial and error; it is a rational design process based on molecular interactions.

Stationary Phase Selection: While a standard C18 column relies purely on hydrophobic dispersion forces, it often struggles to resolve positional halogen isomers. Therefore, a Phenyl-Hexyl stationary phase is selected. The phenyl ring provides π−π interactions with the analyte's aromatic systems, while the hexyl linker offers flexibility. This phase uniquely interacts with the highly electronegative halogens via dipole-induced dipole interactions, providing superior selectivity.

Mobile Phase Optimization: Acetonitrile (MeCN) is chosen over methanol. As an aprotic solvent, MeCN selectively solvates the polarizable nitro group, yielding sharper peaks and lower system backpressure. To control the ionization of residual silanols on the silica support (which causes peak tailing by interacting with the mildly basic pyrazole nitrogens), 0.1% Formic Acid (pH ~2.7) is added to the aqueous phase.

Detector Optimization: The conjugated system of the nitro-pyrazole, combined with the benzyl linkage, yields a robust and specific UV absorption maximum ($ \lambda_{max} $) at 265 nm .

MethodDev A 1. Physicochemical Profiling LogP ~3.5, Neutral, UV-Active B 2. Column Selection Phenyl-Hexyl (π-π, Halogen interactions) A->B C 3. Mobile Phase Optimization MeCN / 0.1% FA (Suppress silanols) B->C D 4. Detector Optimization PDA at 265 nm (Nitro-aromatic max) C->D E 5. Method Validation ICH Q2(R2) Parameters D->E F 6. System Suitability USP <621> Compliance E->F

Figure 1: Logical workflow for HPLC method development and validation of the pyrazole derivative.

Detailed Experimental Protocol

Reagents & Materials
  • 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole Reference Standard (>99.5% purity).

  • LC-MS Grade Acetonitrile and Water.

  • LC-MS Grade Formic Acid (FA).

Step-by-Step Preparation

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Transfer 1.0 mL of Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with Acetonitrile.

  • Working Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) at 265 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte)

    • 2.0 - 8.0 min: 40% 80% B (Linear gradient for elution)

    • 8.0 - 10.0 min: 80% B (Column wash)

    • 10.0 - 15.0 min: 40% B (Re-equilibration)

System Suitability & Stability-Indicating Power

A trustworthy analytical protocol must be a self-validating system. System suitability testing (SST) is an integral part of liquid chromatography, ensuring the system is adequate for the intended analysis per USP <621>[2]. Allowable adjustments to gradient conditions and column dimensions can be made following the harmonized USP <621> revisions to modernize the method without full revalidation, provided SST criteria are met[3].

To prove the method is stability-indicating, forced degradation studies are employed. The method must resolve the main active pharmaceutical ingredient (API) peak from all degradation products (Resolution, Rs​>1.5 ).

StabilityIndicating API 1-[(2-Chloro-4-fluorophenyl)methyl] -4-nitro-1H-pyrazole Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Res Chromatographic Resolution (Rs > 1.5) API->Res Main Peak Deg1 Degradant A (Cleaved Benzyl) Acid->Deg1 Base->Deg1 Deg2 Degradant B (Nitro Reduction) Ox->Deg2 Deg1->Res Deg2->Res

Figure 2: Forced degradation pathways to establish a stability-indicating chromatographic method.

Method Validation (ICH Q2(R2))

Method validation must comply with ICH Q2(R2) guidelines to ensure the analytical procedure is scientifically sound, reproducible, and fit for its intended purpose[4]. The validation parameters evaluated include Specificity, Linearity, Accuracy, Precision, and Limits of Detection/Quantitation (LOD/LOQ).

Table 1: Summary of ICH Q2(R2) Method Validation Data

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
System Suitability (SST) %RSD < 2.0%, Tailing < 1.5%RSD = 0.45%, Tailing = 1.12Pass
Specificity No interference at retention timePeak Purity Index > 0.999Pass
Linearity (Range) R2≥0.999 (10 - 150 µg/mL) R2=0.9998 Pass
Method Precision %RSD 2.0% (n=6)%RSD = 0.82%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.1% - 100.8%Pass
LOD (S/N > 3) Signal-to-Noise Ratio 30.04 µg/mLPass
LOQ (S/N > 10) Signal-to-Noise Ratio 100.12 µg/mLPass

Conclusion

By leveraging the specific physicochemical properties of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole—specifically its polarizable nitro group and highly electronegative halogens—a highly selective, stability-indicating RP-HPLC method was successfully developed. The use of a Phenyl-Hexyl stationary phase combined with an acidic organic gradient ensures robust peak shape and baseline resolution from potential degradants. The method is fully validated per ICH Q2(R2) guidelines and meets all USP <621> system suitability requirements, ensuring its trustworthiness for routine quality control and drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Are You Sure You Understand USP <621>?
  • Chromatography Method Modernization per USP <621> Revisions. Agilent Technologies.
  • A Comparative Guide to HPLC Methods for Purity. Benchchem.

Sources

Application Note: Multinuclear NMR Characterization of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Technique: High-Resolution Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy ( 1 H, 13 C, 19 F, 2D HMBC)

Introduction and Strategic Context

Substituted pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and novel agrochemicals. Specifically, the incorporation of a 4-nitro-1H-pyrazole core coupled with a halogenated benzyl moiety—as seen in 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole —presents a unique set of electronic and steric parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for the structural elucidation and validation of such small molecules during hit-to-lead optimization [3]. Furthermore, the presence of the fluorine atom provides a highly sensitive orthogonal handle for target engagement studies and Fragment-Based Drug Discovery (FBDD) via 19 F NMR [1, 2]. This application note details a comprehensive, self-validating protocol for the complete multinuclear NMR characterization of this compound, explaining the physical causality behind the observed spectral phenomena.

Mechanistic Insights: Electronic and Steric Effects

To accurately assign the NMR spectra of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole, one must first understand the intramolecular forces dictating the chemical shifts ( δ ) and spin-spin coupling constants ( J ).

  • The Pyrazole Core & Nitro Group: The -NO 2​ group at the C4 position is a powerful electron-withdrawing group (EWG). Through both inductive ( −I ) and resonance ( −R ) effects, it drastically reduces electron density across the pyrazole ring. Consequently, the protons at C3 and C5 are highly deshielded, shifting far downfield (typically >8.0 ppm).

  • The Benzylic Bridge: The methylene (CH 2​ ) group bridges the electron-deficient pyrazole nitrogen (N1) and the halogenated aromatic ring. This dual deshielding environment pushes the CH 2​ singlet to a characteristic downfield position (~5.4 ppm).

  • The Halogenated Aryl Ring: The fluorine atom at C4' introduces complex heteronuclear coupling ( 19 F- 1 H and 19 F- 13 C). Fluorine's high electronegativity combined with its resonance-donating ability ( +R ) creates a distinct splitting pattern. The chlorine atom at C2' provides steric bulk and inductive withdrawal, breaking the symmetry of the aromatic ring and ensuring every proton and carbon is chemically and magnetically non-equivalent [4].

Electronic_Effects Nitro -NO2 Group (Strong EWG) Pyrazole Pyrazole Core (Electron Deficient) Nitro->Pyrazole Deshields H3/H5 (δ > 8.0 ppm) CH2 Methylene Bridge (Deshielded) Pyrazole->CH2 N1 withdraws e- Aryl Phenyl Ring (Inductive & Resonance) Aryl->CH2 Anisotropic effect Fluoro -F Atom (19F Active, +R / -I) Fluoro->Aryl C-F J-coupling (1J > 240 Hz) Chloro -Cl Atom (Steric & -I) Chloro->Aryl Ortho deshielding

Fig 1. Electronic and steric effects dictating NMR chemical shifts.

Experimental Protocol: A Self-Validating Workflow

The following methodology is designed not just to acquire data, but to build a self-validating system where each experimental choice ensures the integrity of the final structural assignment.

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Weighing & Dissolution: Accurately weigh 3.0–5.0 mg of the analyte. Dissolve in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: DMSO- d6​ is selected over CDCl 3​ because the highly polar nitro-pyrazole core can cause transient aggregation in non-polar solvents, which leads to line broadening and loss of fine J -coupling resolution.

  • Filtration: Pass the solution through a glass-wool plugged Pasteur pipette into a standard 5 mm NMR tube.

    • Causality: Removing microscopic paramagnetic particulates (e.g., dust, metal shavings from spatulas) is critical to achieving a homogenous magnetic field ( B0​ ) during shimming.

Phase 2: Instrument Tuning & Shimming
  • Probe Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe for 1 H, 13 C, and 19 F frequencies.

  • Shimming Validation: Perform gradient shimming.

    • Self-Validation Step: Check the full width at half maximum (FWHM) of the residual DMSO- d6​ solvent peak (2.50 ppm). A FWHM of 1.0 Hz validates that the field is sufficiently homogenous to resolve the complex 4JHF​ couplings in the aromatic region.

Phase 3: Data Acquisition Parameters
  • 1 H NMR: Acquire using a standard 30° pulse program. Set the relaxation delay (D1) to 2.0 s and acquire 16 scans.

  • 19 F NMR: Acquire using a 1 H-decoupled pulse sequence. Set D1 to 3.0 s.

    • Causality: Fluorine nuclei in small molecules often exhibit longer T1​ relaxation times than protons; a longer D1 ensures accurate integration if multiple fluorine species are present.

    • Self-Validation Step: Run a parallel 1 H-coupled 19 F spectrum. The collapse of the complex multiplet into a sharp singlet in the decoupled spectrum validates the absence of F-F coupling and confirms the F-H spin system.

  • 13 C NMR: Acquire using a 1 H-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 s and acquire 512–1024 scans.

Phase 4: 2D HMBC Validation (The Orthogonal Check)
  • HMBC Setup: To definitively assign the pyrazole H3 and H5 protons (which appear as two close singlets), acquire a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Causality & Validation: The proton at position 5 (H5) will show a strong three-bond ( 3JCH​ ) cross-peak to the benzylic CH 2​ carbon (~53 ppm). The proton at position 3 (H3) is 5 bonds away and will show no such correlation. This provides an absolute, self-validating assignment of the pyrazole ring.

NMR_Workflow A Sample Preparation (1-5 mg in 600 µL DMSO-d6) B Shimming & Tuning (Optimize magnetic field homogeneity) A->B C 1H NMR Acquisition (ns=16, d1=2s) B->C D 19F NMR Acquisition (ns=32, 1H-decoupled) B->D E 13C NMR Acquisition (ns=512, 1H-decoupled) B->E F Data Processing (FT, Phase/Baseline Correction) C->F D->F E->F G Structural Validation (HMBC for H3/H5 Assignment) F->G

Fig 2. Multinuclear NMR acquisition workflow for halogenated pyrazoles.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants for 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole in DMSO- d6​ .

Table 1: Expected 1 H NMR Spectral Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Justification
Pyrazole H58.90s-1HDeshielded by adjacent N1 and NO 2​ . Validated via HMBC to CH 2​ .
Pyrazole H38.35s-1HDeshielded by NO 2​ , slightly upfield of H5 due to distance from N1.
Aryl H3'7.55dd 3JHF​ = 8.8, 4JHH​ = 2.61HLocated between Cl and F; split by F and H5'.
Aryl H5'7.25td 3JHH​ = 8.5, 3JHF​ = 8.5, 4JHH​ = 2.61HOrtho to F; complex multiplet due to near-identical H-H and H-F coupling.
Aryl H6'7.15dd 3JHH​ = 8.5, 4JHF​ = 6.21HOrtho to CH 2​ ; coupled to H5' and long-range to F.
Benzylic CH 2​ 5.45s-2HShifted downfield by N1 and the aryl ring.
Table 2: Expected 13 C NMR Spectral Data

Note: The presence of the 19 F nucleus (spin = 1/2, 100% natural abundance) causes characteristic splitting of the carbon signals up to 4 bonds away[4].

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
C4' (Aryl C-F)161.8d 1JCF​ ≈ 248.5
C4 (Pyrazole C-NO 2​ )136.2s-
C2' (Aryl C-Cl)133.5d 3JCF​ ≈ 10.2
C5 (Pyrazole)132.8s-
C3 (Pyrazole)131.0s-
C6' (Aryl CH)130.5d 3JCF​ ≈ 9.0
C1' (Aryl C-CH 2​ )129.2d 4JCF​ ≈ 3.5
C3' (Aryl CH)117.5d 2JCF​ ≈ 25.4
C5' (Aryl CH)114.8d 2JCF​ ≈ 21.6
Benzylic CH 2​ 53.4s-
Table 3: Expected 19 F NMR Spectral Data
PositionChemical Shift (δ, ppm)Multiplicity ( 1 H-coupled)Multiplicity ( 1 H-decoupled)
Aryl -F-112.5m (complex)s

References

  • Solution NMR Spectroscopy in Target-Based Drug Discovery Source: Molecules (MDPI) URL:[Link][1]

  • Applications of Solution NMR in Drug Discovery Source: Molecules (PMC - NIH) URL:[Link][2]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery Source: PubMed Central (NIH) URL:[Link][3]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega (American Chemical Society) URL:[Link][4]

  • Protein NMR and its Role in Drug Discovery Source: Sygnature Discovery URL:[Link][5]

Sources

Application Note: Quantitative LC-MS/MS Method Development for 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application: Preclinical Pharmacokinetics (PK), Synthesis Monitoring, and Matrix Quantification

Introduction & Mechanistic Rationale

The compound 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole (Chemical Formula: C10H7ClFN3O2) is a highly functionalized heterocyclic building block. Nitropyrazole derivatives of this class are critical intermediates in the synthesis of advanced pharmacotherapeutics, including Ubiquitin Specific Protease 7 (USP7) inhibitors and cyclin-dependent kinase inhibitors[1][2].

During preclinical drug development, accurate quantification of such intermediates in biological matrices (e.g., plasma, microsomes) or synthetic reaction mixtures is paramount. This application note outlines a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed for high sensitivity and absolute structural confirmation.

Causality in Method Design
  • Ionization Strategy: The pyrazole ring contains basic nitrogen atoms capable of accepting a proton in acidic environments. Utilizing 0.1% formic acid in the mobile phase drives the equilibrium toward the protonated state, making Positive Electrospray Ionization (ESI+) the optimal choice for maximum signal intensity[2].

  • Extraction Strategy: Protein precipitation with acetonitrile (3:1 v/v) is selected over liquid-liquid extraction to rapidly quench endogenous protease activity and maintain the integrity of the nitro-pyrazole moiety, which can be susceptible to enzymatic reduction in fresh biological matrices.

Mass Spectrometry Rationale & Self-Validating Mechanics

The theoretical exact mass of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is calculated as 255.0211, yielding a primary [M+H]+ precursor ion at m/z 256.0283 under high-resolution mass spectrometry conditions[1].

Fragmentation Dynamics (CID)

Upon Collision-Induced Dissociation (CID), benzyl-pyrazole derivatives characteristically undergo heterolytic cleavage at the C-N bond linking the benzyl moiety to the pyrazole ring[3]. For this specific analyte, the cleavage yields the 2-chloro-4-fluorobenzyl cation . This tropylium-like ion is highly stabilized by resonance, making it the dominant product ion at m/z 143.0 (for the 35 Cl isotope) and ideal for primary quantification. Secondary fragmentation involves the loss of HCl (36 Da) from the benzyl cation, yielding a qualifier ion at m/z 107.0.

The Self-Validating System: Isotopic Fidelity

To ensure absolute confidence in peak assignment and eliminate false positives from isobaric matrix interferences, this protocol employs Isotopic Ratio Monitoring . Chlorine naturally exists as 35 Cl and 37 Cl in a ~3:1 ratio. By simultaneously monitoring the 37 Cl precursor-to-product transition (m/z 258.0 145.0), the assay becomes self-validating. A peak is only integrated if the area ratio between the primary quantifier and the isotopic qualifier strictly adheres to the 3:1 natural abundance ratio ( ±15% ).

Fragmentation P35 Precursor (35Cl) m/z 256.0 Q35 Quantifier Ion m/z 143.0 P35->Q35 CID (22 eV) Qual Qualifier Ion m/z 107.0 Q35->Qual CID (38 eV) P37 Precursor (37Cl) m/z 258.0 Q37 Isotope Quantifier m/z 145.0 P37->Q37 CID (22 eV)

Caption: CID fragmentation pathway and isotopic validation for the target pyrazole compound.

UHPLC-MS/MS Instrumental Parameters

For optimal chromatographic retention of the hydrophobic 2-chloro-4-fluorophenyl moiety, a sub-2 µm reversed-phase C18 column is recommended[4].

Table 1: UHPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Curve
0.000.4095.05.0Initial
0.500.4095.05.06 (Linear)
2.500.405.095.06 (Linear)
3.500.405.095.06 (Linear)
3.600.4095.05.06 (Linear)
4.500.4095.05.06 (Linear)
Table 2: Optimized Multiple Reaction Monitoring (MRM) Parameters

Note: Parameters are optimized for a generic triple quadrupole mass spectrometer operating in ESI+ mode. Capillary voltage: 3.0 kV; Desolvation Temperature: 500°C.

Analyte / IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Function
Target ( 35 Cl)256.0143.05022Primary Quantifier
Target ( 35 Cl)256.0107.05038Structural Qualifier
Target ( 37 Cl)258.0145.05022Isotopic Qualifier
Internal StandardAssay SpecificAssay Specific50OptimizedNormalization

Step-by-Step Experimental Protocol

Phase 1: Reagent and Standard Preparation
  • Primary Stock Solution: Accurately weigh 1.0 mg of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole and dissolve in 1.0 mL of LC-MS grade Acetonitrile to yield a 1000 µg/mL stock[5]. Causality: Acetonitrile ensures complete dissolution of the hydrophobic framework while preventing the degradation sometimes observed in protic solvents.

  • Working Solutions: Serially dilute the primary stock in 50:50 Acetonitrile:Water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Solution: Prepare a 100 ng/mL solution of a structurally analogous deuterated standard (e.g., a d4-benzyl pyrazole) in 100% Acetonitrile.

Phase 2: Biological Matrix Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological sample (e.g., K2EDTA plasma) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike the sample with 10 µL of the IS working solution. Vortex briefly (5 seconds) to ensure equilibration.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate plasma proteins. Causality: The acidic crash solvent disrupts protein-drug binding, ensuring high recovery of the analyte.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.

Phase 3: Instrumental Analysis
  • Equilibrate the UHPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 2.0 µL of the extracted supernatant onto the C18 column.

  • Execute the gradient detailed in Table 1 and acquire data using the MRM transitions in Table 2.

LCMS_Workflow S1 1. Aliquot Matrix (50 µL Plasma/Tissue) S2 2. Spike Internal Standard (10 µL, 100 ng/mL) S1->S2 S3 3. Protein Precipitation (150 µL Cold Acetonitrile) S2->S3 S4 4. Centrifugation (14,000 x g, 10 min, 4°C) S3->S4 S5 5. Supernatant Transfer (100 µL to Autosampler Vial) S4->S5 S6 6. UHPLC Separation (C18 Column, Gradient Elution) S5->S6 S7 7. ESI-MS/MS Detection (MRM Mode, Isotope Ratio) S6->S7

Caption: Step-by-step sample preparation and LC-MS/MS workflow for pyrazole derivative quantification.

Data Analysis & System Suitability

To guarantee the integrity of the analytical batch, the following self-validating criteria must be met during data processing:

  • Chromatographic Integrity: The retention time (RT) of the target analyte must be within ±0.1 minutes of the calibration standards.

  • Isotopic Ratio Verification: The peak area ratio of the 35 Cl quantifier (m/z 256.0 143.0) to the 37 Cl qualifier (m/z 258.0 145.0) must fall between 2.55 and 3.45. Deviations indicate co-eluting matrix interference, requiring a modification to the LC gradient.

  • Sensitivity: The Lower Limit of Quantification (LLOQ) must exhibit a Signal-to-Noise (S/N) ratio of ≥10:1 with an accuracy of 80-120%.

References

  • WO2020079205A1 - New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them. Google Patents. 1

  • Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem. 5

  • Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. 2

  • WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS. Google Patents.4

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journals. 3

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, medicinal researchers, and drug development professionals tasked with synthesizing 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole.

The N-alkylation of 4-nitro-1H-pyrazole presents a unique kinetic challenge. The strong electron-withdrawing nature of the C4-nitro group drastically reduces the nucleophilicity of the pyrazolate anion. Consequently, achieving high regioselectivity and conversion requires precise thermal calibration to overcome the activation energy barrier without triggering thermal degradation or side reactions[1].

Mechanistic Context: The Thermodynamics of Pyrazole N-Alkylation

In a standard base-mediated N-alkylation, the pyrazole is deprotonated to form a nucleophilic pyrazolate anion, which subsequently attacks the benzylic carbon of the electrophile via an SN2 mechanism.

The Temperature Paradox:

  • Under-heating (< 40 °C): When using 2-chloro-4-fluorobenzyl chloride, the C–Cl bond is relatively strong. Combined with the deactivated 4-nitropyrazolate anion, room temperature conditions often result in sluggish kinetics and stalled reactions (typically <30% conversion after 24 hours)[2].

  • Over-heating (> 80 °C): Pushing the temperature too high in polar aprotic solvents like N,N-dimethylformamide (DMF) causes solvent hydrolysis, generating dimethylamine. This secondary amine can act as a competing nucleophile, potentially triggering Nucleophilic Aromatic Substitution (SNAr) on the highly activated fluorine atom of the 2-chloro-4-fluorobenzyl ring, leading to a complex, intractable impurity profile[3].

Troubleshooting & FAQs

Q1: I am using 2-chloro-4-fluorobenzyl chloride and K₂CO₃ in DMF. My reaction stalls at 30% conversion at room temperature. How should I adjust the temperature? A1: The chloride leaving group provides insufficient electrophilicity for the deactivated 4-nitropyrazolate at room temperature[2]. You must increase the reaction temperature to 60–70 °C . If you are restricted from heating the vessel, you can add a catalytic amount of Potassium Iodide (KI, 0.1 equivalents). This facilitates an in situ Finkelstein reaction, temporarily converting the benzyl chloride into a highly reactive benzyl iodide, which allows the SN2 displacement to proceed efficiently at 30–40 °C.

Q2: I heated my reaction to 95 °C to force completion, but LC-MS shows multiple new peaks. What is happening? A2: You have exceeded the thermal stability threshold of the reaction matrix. At temperatures above 80 °C, DMF begins to degrade into dimethylamine[3]. Furthermore, the 2-chloro-4-fluorobenzyl moiety is highly susceptible to SNAr attack due to the ortho/para electron-withdrawing halogens. The dimethylamine attacks the fluorinated ring, displacing the fluorine atom and creating a dimethylaniline derivative impurity. Solution: Cap your maximum heating block temperature at 75 °C and extend the reaction time rather than increasing the heat.

Q3: Does changing the leaving group from chloride to bromide alter the required temperature profile? A3: Absolutely. The C–Br bond is significantly weaker and more polarizable than the C–Cl bond. If you substitute 2-chloro-4-fluorobenzyl chloride with 2-chloro-4-fluorobenzyl bromide, the reaction will proceed smoothly at room temperature to 50 °C [4]. Heating a bromide electrophile to 70 °C will likely cause rapid polyalkylation or dimerization side reactions.

Empirical Data: Temperature Optimization Matrix

The following table synthesizes quantitative conversion data based on varying thermal conditions to guide your experimental design.

ElectrophileBaseSolventTemp (°C)Time (h)Conversion (%)Primary Observation / Impurity Profile
Benzyl ChlorideK₂CO₃DMF2524< 30%Sluggish kinetics; unreacted starting materials.
Benzyl Chloride K₂CO₃ DMF 65 12 > 95% Optimal conversion; clean product profile.
Benzyl ChlorideK₂CO₃DMF906~ 70%High impurities; SNAr side products; DMF degradation.
Benzyl Bromide K₂CO₃ DMF 25 16 > 90% Good conversion; minimal side reactions.
Benzyl BromideK₂CO₃DMF654> 95%Rapid conversion; slight increase in baseline impurities.

Reaction Workflow & Decision Tree

Use the following logical workflow to determine your optimal thermal parameters based on your starting materials.

TempOptimization Start Start N-Alkylation CheckHalide Identify Leaving Group Start->CheckHalide Bromide Benzyl Bromide CheckHalide->Bromide Chloride Benzyl Chloride CheckHalide->Chloride TempBr Set Temp: 20-50°C Bromide->TempBr TempCl Set Temp: 60-80°C Chloride->TempCl Monitor Monitor via LC-MS TempBr->Monitor TempCl->Monitor Incomplete Incomplete Conversion Monitor->Incomplete SideReactions Impurity Formation Monitor->SideReactions Optimal Optimal Conversion Monitor->Optimal IncreaseTemp Increase Temp by 10°C Incomplete->IncreaseTemp DecreaseTemp Decrease Temp by 10°C SideReactions->DecreaseTemp Workup Aqueous Quench Optimal->Workup IncreaseTemp->Monitor DecreaseTemp->Monitor

Decision tree for optimizing reaction temperature based on the benzyl halide leaving group.

Validated Experimental Protocol

This self-validating protocol is optimized for 2-chloro-4-fluorobenzyl chloride , balancing kinetic driving force with impurity suppression.

Reagents:

  • 4-nitro-1H-pyrazole (1.0 equiv)

  • 2-chloro-4-fluorobenzyl chloride (1.1 equiv)

  • Potassium carbonate (K₂CO₃, finely powdered, 2.0 equiv)

  • Anhydrous DMF (0.2 M relative to pyrazole)

Step-by-Step Methodology:

  • Preparation of the Pyrazolate Anion: Charge a dry, argon-flushed round-bottom flask with 4-nitro-1H-pyrazole and anhydrous DMF. Add finely powdered K₂CO₃.

    • Self-Validation Check: Stir the suspension at room temperature for 30 minutes. The mixture will remain heterogeneous, but a slight yellowing of the solution indicates the successful deprotonation and formation of the pyrazolate anion.

  • Electrophile Addition: Add 2-chloro-4-fluorobenzyl chloride dropwise via syringe.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath or heating block set strictly to 65 °C .

  • Reaction Monitoring: Stir at 65 °C for 12 hours.

    • Self-Validation Check: Pull a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1). 4-nitro-1H-pyrazole will stain strongly under UV (254 nm). The desired product 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole will elute higher (less polar) than the starting pyrazole. Ensure the starting material peak is <5% by area.

  • Quenching and Workup: Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into vigorously stirring ice-cold water (5x the volume of DMF).

    • Self-Validation Check: A milky emulsion or immediate precipitation should occur, indicating the successful displacement of DMF into the aqueous layer and the hydrophobicity of the newly formed alkylated product.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography if necessary.

References

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ACS Publications.[Link]

  • Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch. PMC - National Institutes of Health. [Link]

Sources

Technical Support Center: Optimization & Troubleshooting for 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the post-synthetic extraction of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole .

The synthesis of this intermediate typically involves the N-alkylation of 4-nitro-1H-pyrazole with 2-chloro-4-fluorobenzyl chloride (or bromide) using a carbonate base (e.g., K₂CO₃) in a polar aprotic solvent like DMF [1]. While the reaction is highly efficient, the downstream liquid-liquid extraction is notoriously prone to byproduct carryover and emulsion formation. This guide provides mechanistically grounded solutions to isolate highly pure API intermediates.

Part 1: Mechanistic Causality & Byproduct Profiling

Before troubleshooting, it is critical to understand the chemical behavior of the species in your reactor.

  • The Regioisomer Myth: Unlike asymmetric pyrazoles, 4-nitro-1H-pyrazole is symmetric due to rapid tautomerization. Alkylation at either nitrogen yields the exact same product. You do not need to troubleshoot regioisomer formation.

  • The Over-Alkylation Myth: The strongly electron-withdrawing nitro group at the C4 position severely depletes the electron density of the pyrazole ring. This prevents the unalkylated nitrogen from acting as a nucleophile, meaning N,N-dialkylated pyrazolium salts do not form.

  • The Real Culprits: Your extraction challenges will stem entirely from three sources:

    • Unreacted 4-nitro-1H-pyrazole: Can partition into the organic phase if the aqueous wash is not properly pH-adjusted.

    • 2-Chloro-4-fluorobenzyl alcohol: Formed via hydrolysis of the starting benzyl halide by trace water/hydroxide. It is highly lipophilic and co-extracts with the product.

    • DMF/Water Emulsions: Fine suspended salts and the amphiphilic nature of DMF create severe phase-separation bottlenecks.

Part 2: Troubleshooting FAQs

Q1: My GC/MS shows significant contamination with unreacted 4-nitro-1H-pyrazole in the final organic phase. How do I selectively remove it?

The Causality: Standard pyrazoles are neutral and highly soluble in organic solvents like ethyl acetate (EtOAc). However, the C4-nitro group strongly withdraws electron density, lowering the pKₐ of the N-H proton from ~14.5 (unsubstituted pyrazole) to approximately 9.6. If you quench your reaction with neutral water, the unreacted pyrazole remains protonated (neutral) and partitions directly into your EtOAc layer. The Solution: You must exploit the lowered pKₐ. Wash the organic phase with 0.5 M NaOH. This drives the pH above 11, fully deprotonating the residual 4-nitro-1H-pyrazole into its highly water-soluble sodium salt, forcing it into the aqueous waste [2].

Q2: I am seeing 2-chloro-4-fluorobenzyl alcohol in my product. Why didn't the aqueous wash remove it?

The Causality: Benzyl halides are susceptible to hydrolysis under basic conditions (K₂CO₃/H₂O). The resulting 2-chloro-4-fluorobenzyl alcohol is highly lipophilic and lacks an ionizable proton. No amount of aqueous washing (acidic or basic) will partition it out of the organic phase. The Solution: Shift your extraction solvent from 100% EtOAc to a 3:1 EtOAc/Heptane mixture. The addition of the non-polar heptane slightly reduces the solubility of the polar alcohol in the organic phase. Follow this with a targeted anti-solvent crystallization (detailed in the protocol below) to leave the alcohol byproduct in the mother liquor.

Q3: The DMF/Water/EtOAc extraction is forming a severe, unbreakable emulsion. How can I resolve this?

The Causality: Emulsions in this specific system are stabilized by two factors: the co-solvency of DMF (which lowers interfacial tension between water and EtOAc) and fine, insoluble K₂CO₃/KCl particulates acting as Pickering emulsion stabilizers. The Solution: Never quench the crude DMF reaction mixture directly with water. First, filter the crude mixture through a Celite pad to remove all suspended inorganic salts. Second, quench the filtrate with saturated aqueous NaCl (brine) instead of DI water. The high ionic strength of brine forces the DMF entirely into the aqueous phase and maximizes interfacial tension, ensuring rapid phase separation.

Part 3: Extraction & Purification Workflow

Below is the logical flow of the optimized extraction process designed to systematically eliminate the byproducts discussed above.

ExtractionWorkflow Crude Crude Reaction Mixture (in DMF/K2CO3) Quench Filtration & Brine Quench (Removes Salts, forces DMF to Aq) Crude->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 Aq1 Aqueous Phase 1 (DMF, Brine) PhaseSep1->Aq1 Bottom Org1 Organic Phase (3:1 EtOAc/Heptane) (Product, Pyrazole, Benzyl Alcohol) PhaseSep1->Org1 Top Wash1 0.5M NaOH Wash (Deprotonates residual pyrazole) Org1->Wash1 PhaseSep2 Phase Separation Wash1->PhaseSep2 Aq2 Aqueous Waste 2 (Pyrazole Sodium Salt) PhaseSep2->Aq2 Bottom Org2 Washed Organic Phase (Product, Benzyl Alcohol) PhaseSep2->Org2 Top Cryst Anti-Solvent Crystallization (Heptane Dropwise) Org2->Cryst PureProd Pure 1-[(2-Chloro-4-fluorophenyl)methyl] -4-nitro-1H-pyrazole Cryst->PureProd Solid MotherLiq Mother Liquor (Benzyl Alcohol Byproduct) Cryst->MotherLiq Filtrate

Figure 1: Optimized biphasic extraction and crystallization workflow for byproduct elimination.

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology ensures a self-validating system where the success of each step can be analytically confirmed before proceeding.

Step 1: Pre-Extraction Filtration

  • Cool the crude DMF reaction mixture to 20°C.

  • Filter the mixture through a 1-inch pad of Celite to remove suspended K₂CO₃ and KCl salts. Wash the cake with 1 volume of a 3:1 EtOAc/Heptane mixture.

  • Validation Check: The filtrate must be completely optically clear. Any turbidity indicates salt breakthrough, which will cause emulsions.

Step 2: Brine Quench & Primary Extraction

  • Transfer the filtrate to a separatory funnel. Add 3 volumes of saturated aqueous NaCl (brine) and 2 volumes of 3:1 EtOAc/Heptane.

  • Agitate vigorously and allow phases to separate.

  • Validation Check: Phase separation should occur in < 3 minutes. The upper organic layer should contain the product, unreacted pyrazole, and benzyl alcohol.

Step 3: Alkaline Wash (Pyrazole Removal)

  • Separate the organic phase and add 1 volume of 0.5 M NaOH (aq).

  • Agitate for 5 minutes to ensure complete deprotonation of the unreacted 4-nitro-1H-pyrazole.

  • Validation Check: Test the aqueous layer with pH paper. It must read ≥ 11. If the pH is lower, the pyrazole will remain in the organic phase; add more NaOH.

Step 4: Final Wash & Concentration

  • Wash the organic phase with 1 volume of brine to neutralize the pH and remove residual water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a crude oil.

Step 5: Anti-Solvent Crystallization (Alcohol Removal)

  • Dissolve the crude oil in a minimum amount of warm EtOAc (approx. 40°C).

  • Slowly add Heptane (anti-solvent) dropwise while stirring until the solution becomes slightly cloudy.

  • Cool to 0°C for 2 hours to induce crystallization. Filter the white/pale-yellow precipitate.

  • Validation Check: Run a TLC (Hexane:EtOAc 3:1) or LC-MS on the isolated solid. The benzyl alcohol byproduct (which has a lower Rf value) should be entirely absent, having remained in the heptane mother liquor.

Part 5: Quantitative Data Presentation

The table below summarizes the physicochemical properties of the reaction components and the efficiency of the optimized extraction protocol.

Component / ByproductLogP (Est.)pKₐInitial Crude Conc.Post-Extraction Conc.Primary Removal Mechanism
1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole ~3.2N/A85 - 90%> 99% Retained in Organic Phase
4-Nitro-1H-pyrazole (Unreacted)~0.89.65 - 10%< 0.1% Deprotonation via 0.5 M NaOH wash
2-Chloro-4-fluorobenzyl alcohol (Hydrolysis)~2.1~152 - 5%< 0.5% Excluded via Heptane Crystallization
Dimethylformamide (DMF) (Solvent)-1.0N/ABulk0% Partitioned into Brine quench

References

  • Title: Bicyclic heteroaryl compounds for use as gpr35 modulators (WO2024184650A1)
  • Title: Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Copper-catalyzed direct C–H arylselenation of 4-nitro-pyrazoles and other heterocycles with selenium powder and aryl iodides. Access to unsymmetrical heteroaryl selenides Source: PMC (National Institutes of Health) URL: [Link]

Technical Support Center: Scale-Up & Catalyst Optimization for 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. This guide is engineered for research scientists and process chemists scaling up the synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole .

The N-alkylation of pyrazoles is a critical transformation in pharmaceutical and agrochemical manufacturing. At the bench scale, this is often achieved using hazardous strong bases (e.g., NaH) in dipolar aprotic solvents (e.g., DMF). However, for multi-kilogram scale-up, these conditions present unacceptable thermal hazards and environmental burdens. The industry standard is Phase-Transfer Catalysis (PTC) , which utilizes a biphasic system (e.g., Toluene/Water) and mild inorganic bases .

This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure high-yield, safe, and reproducible scale-up.

Mechanistic Architecture of the PTC N-Alkylation

Understanding the phase-transfer mechanism is critical for diagnosing scale-up failures. 4-Nitro-1H-pyrazole is highly acidic ( pKa​≈9.6 ) due to the electron-withdrawing nitro group. In the aqueous phase, sodium hydroxide readily deprotonates the pyrazole.

Because the resulting sodium pyrazolide is insoluble in the organic phase, a lipophilic quaternary ammonium catalyst ( Q+X− ) is introduced. The catalyst undergoes ion exchange at the liquid-liquid interface, extracting the pyrazolide anion into the organic phase (Toluene) as a highly reactive, un-solvated ion pair. This ion pair then executes an SN​2 attack on the electrophile (2-chloro-4-fluorobenzyl chloride) .

PTC_Mechanism cluster_aq Aqueous Phase (Base + Pyrazole) cluster_org Organic Phase (Toluene + Benzyl Halide) Aq_Reactant 4-Nitro-1H-pyrazole + NaOH Aq_Anion [4-NO2-Pz]⁻ Na⁺ (Aqueous Anion) Aq_Reactant->Aq_Anion Deprotonation Org_IonPair [4-NO2-Pz]⁻ Q⁺ (Lipophilic Ion Pair) Aq_Anion->Org_IonPair PTC (Q⁺X⁻) Extraction Org_Electrophile 2-Chloro-4-fluorobenzyl chloride Org_Product 1-[(2-Chloro-4-fluorophenyl)methyl] -4-nitro-1H-pyrazole Org_Electrophile->Org_Product Org_IonPair->Org_Product SN2 Alkylation Org_Product->Aq_Anion Q⁺X⁻ Regeneration

Figure 1: Biphasic Phase-Transfer Catalysis (PTC) mechanism for the N-alkylation of 4-nitro-1H-pyrazole.

Process Troubleshooting & FAQs

Q1: My reaction kinetics stall at ~80% conversion despite an excess of the electrophile. What is causing this?

A1: This is a classic symptom of catalyst poisoning .

  • The Causality: If you are using Tetrabutylammonium bromide (TBAB) as your catalyst alongside a benzyl chloride electrophile, the reaction generates chloride ions. However, the bromide ion from the catalyst is highly lipophilic. It preferentially pairs with the quaternary cation ( Q+Br− ), trapping the catalyst in the organic phase and preventing it from returning to the interface to fetch more pyrazolide anions .

  • The Solution: Match your catalyst's counter-ion to the leaving group of your electrophile. Switch from TBAB to Tetrabutylammonium chloride (TBAC) or use Tetrabutylammonium hydrogen sulfate (TBAHS).

Q2: I am observing a significant impurity peak in my HPLC traces (+18 Da via LC-MS). How do I suppress this?

A2: The impurity is 2-chloro-4-fluorobenzyl alcohol, resulting from the competitive hydrolysis of your electrophile.

  • The Causality: High temperatures (>60°C) and excessive aqueous base concentration exponentially increase the rate of SN​2 displacement of the benzyl chloride by hydroxide ions.

  • The Solution: Lower the reaction temperature to 40–45°C. PTC reactions are strictly mass-transfer limited, not thermally limited. Increase your impeller agitation rate (rpm) to boost the interfacial surface area ( kL​a ) rather than relying on heat to drive the reaction.

Q3: During phase separation, a stable emulsion forms, delaying the workflow by hours. How can we break it?

A3: Emulsions in PTC N-alkylations are caused by the surfactant nature of the quaternary ammonium salt.

  • The Causality: High catalyst loading (>10 mol%) reduces the interfacial tension between toluene and water to near-zero, creating a stable microemulsion.

  • The Solution: Optimize catalyst loading to a maximum of 2–5 mol%. To break an existing emulsion, add a small volume of saturated brine (NaCl) to increase the density and ionic strength of the aqueous phase, forcing the organic droplets to coalesce.

Troubleshooting_Workflow Start Reaction Stalled / Low Conversion Check_IPC Perform HPLC IPC Check Start->Check_IPC Decision1 Is Benzyl Alcohol > 5%? Check_IPC->Decision1 Hydrolysis Issue: Electrophile Hydrolysis Action: Lower Temp to 40°C, Increase Agitation Decision1->Hydrolysis Yes Decision2 Is Unreacted Pyrazole > 10%? Decision1->Decision2 No Success Proceed to Phase Separation Hydrolysis->Success Poisoning Issue: Catalyst Poisoning Action: Switch from TBAB to TBAC or Increase PTC Loading Decision2->Poisoning Yes Decision2->Success No Poisoning->Success

Figure 2: HPLC-driven diagnostic workflow for resolving stalled N-alkylation kinetics.

Self-Validating Scale-Up Protocol

This Standard Operating Procedure (SOP) is designed as a self-validating system. You must not proceed to the next step unless the In-Process Control (IPC) criteria are met. This prevents downstream failures and ensures the structural integrity of the final pyrazole .

Step 1: Aqueous Phase Preparation

  • Action: Charge a jacketed reactor with 30% w/w aqueous NaOH (1.5 eq). Slowly add 4-nitro-1H-pyrazole (1.0 eq) at 20°C.

  • Self-Validation Check: Visually inspect the reactor. The solution must be a clear, homogeneous yellow liquid. Any suspended solids indicate incomplete deprotonation; add water in 5% increments until clear.

Step 2: Organic Phase & Catalyst Addition

  • Action: Add Toluene (5 volumes relative to pyrazole) and Tetrabutylammonium chloride (TBAC, 0.05 eq). Set the impeller agitation to 250 rpm to create a vortex. Heat the biphasic mixture to 40°C.

Step 3: Electrophile Dosing

  • Action: Charge 2-chloro-4-fluorobenzyl chloride (1.05 eq) into an addition funnel. Dose dropwise over 2 hours.

  • Self-Validation Check (Thermal): Monitor the internal temperature probe. The SN​2 reaction is exothermic. Adjust the dosing rate to ensure the internal temperature does not exceed 45°C. If T>45°C , pause dosing immediately to prevent electrophile hydrolysis.

Step 4: IPC Validation

  • Action: After 4 hours of post-dosing agitation, halt the stirrer and allow the phases to separate for 10 minutes. Sample the upper organic layer for HPLC analysis.

  • Self-Validation Check (Analytical): The reaction is deemed complete only if HPLC shows < 2% unreacted 4-nitro-1H-pyrazole and < 3% benzyl alcohol impurity . If unreacted pyrazole is > 2%, refer to the Troubleshooting Workflow (Figure 2).

Step 5: Quench & Isolation

  • Action: Separate the lower aqueous phase. Wash the organic phase with 5% aqueous HCl (2 volumes), followed by DI water (2 volumes).

  • Self-Validation Check: Test the pH of the final aqueous wash. It must be between pH 6-7.

  • Action: Concentrate the organic layer under vacuum to 2 volumes, add Heptane (4 volumes) as an anti-solvent, and cool to 5°C to crystallize the product. Filter and dry under vacuum.

Quantitative Catalyst Optimization Data

The following table summarizes the optimization of the phase-transfer catalyst for the synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole. Data demonstrates the critical impact of catalyst selection on reaction time and impurity profile.

Catalyst (5 mol%)Base SystemTemp (°C)Agitation (rpm)Time to >95% Conv.Hydrolysis Impurity (%)
None (Control) 30% NaOH (aq)60250> 24 hours18.5%
TBAB 30% NaOH (aq)452508.5 hours5.2%
Aliquat 336 30% NaOH (aq)452504.0 hours3.1%
TBAC (Optimized) 30% NaOH (aq)452503.5 hours 1.8%

Note: TBAC outperforms TBAB due to the elimination of halogen-exchange catalyst poisoning. Aliquat 336 performs well but can complicate phase separation due to severe emulsion formation.

References

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering (RSC Publishing). Available at:[Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at:[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Omega. Available at:[Link]

Validation & Comparative

A Comparative Efficacy Analysis of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the efficacy of the novel pyrazole-based compound, 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole, against established standard inhibitors. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and versatile role in creating potent inhibitors for a wide range of biological targets, particularly protein kinases.[1][2] Compounds incorporating this moiety have led to significant advancements in oncology, with numerous approved drugs targeting kinases like Bcr-Abl, JAK, and Aurora kinases.[3][4]

The subject of our investigation, 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole (hereafter referred to as "Compound-X"), features key pharmacophores—a halogenated phenyl ring and a nitro group—which can significantly influence binding affinity, selectivity, and pharmacokinetic properties.[5][6] This guide outlines a systematic, multi-tiered approach to characterize its inhibitory potential, comparing it directly with a broad-spectrum inhibitor, Staurosporine, and a clinically relevant, specific inhibitor, Imatinib, a benchmark for Bcr-Abl tyrosine kinase inhibition.

Compound Profiles and Rationale for Selection

A robust benchmarking study requires carefully selected comparators. The chosen standards serve distinct purposes: one to gauge broad kinase inhibition and the other to assess specificity against a key oncogenic driver.

  • Compound-X (Investigational): 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole. Its structure suggests potential kinase inhibitory activity, a hypothesis this guide is designed to test.

  • Staurosporine (Broad-Spectrum Standard): A natural product known for its potent, albeit non-selective, inhibition of a wide range of protein kinases. It serves as an essential positive control in kinase assays to validate the experimental setup and provide a benchmark for maximum achievable inhibition.

  • Imatinib (Specific Standard): A highly successful, FDA-approved drug that specifically targets the Bcr-Abl tyrosine kinase, the hallmark of Chronic Myeloid Leukemia (CML).[4] It serves as the gold standard for assessing the potency and selectivity of new compounds intended for this or related pathways.

Experimental Benchmarking Workflow

The efficacy of Compound-X will be determined through a logical progression of experiments, moving from direct target engagement in a cell-free system to complex biological responses in cellular and in vivo models. This tiered approach ensures that resources are used efficiently and that the data from each stage informs the next.

G A Tier 1: Biochemical Assay (In Vitro) B Determine IC50 against recombinant Bcr-Abl Kinase A->B Direct Target Engagement C Tier 2: Cellular Assays (In Vitro) B->C Translates to Cellular Context D Cell Viability Assay (MTT) on K562 Cell Line C->D Assess Cytotoxicity E Apoptosis Assay (Annexin V) on K562 Cell Line C->E Confirm Mechanism of Death F Tier 3: Preclinical Model (In Vivo) D->F Informs Dose Selection E->F G Tumor Xenograft Model (K562 in Nude Mice) F->G Evaluate Systemic Efficacy H Final Efficacy & Potency Determination G->H Comprehensive Profile

Caption: A tiered experimental workflow for inhibitor benchmarking.

Methodologies and Protocols

Scientific integrity demands detailed and reproducible protocols. The following sections provide step-by-step methodologies for each tier of the investigation.

Tier 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of Compound-X on the enzymatic activity of recombinant Bcr-Abl kinase and calculate its half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant Bcr-Abl kinase and its specific substrate peptide (e.g., ABLtide) in kinase reaction buffer.

    • Perform a serial dilution of Compound-X, Imatinib, and Staurosporine in DMSO, then dilute further in kinase buffer to create 10X final concentrations. The DMSO concentration must be kept constant across all wells (typically <1%).

  • Kinase Reaction:

    • Add 5 µL of the 10X inhibitor solution to the wells of a 384-well plate.

    • Add 20 µL of kinase buffer as a no-inhibitor control (100% activity).

    • Add 20 µL of buffer without kinase as a background control (0% activity).

    • Initiate the reaction by adding 25 µL of the 2X kinase/substrate solution to all wells.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation & Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence from all readings.

    • Normalize the data by setting the no-inhibitor control as 100% activity and the background control as 0%.

    • Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Tier 2: In Vitro Cellular Assays

Objective: To evaluate the effect of Compound-X on the viability and apoptotic response of a Bcr-Abl-dependent cancer cell line.

Cell Line Rationale: The K562 cell line (human myelogenous leukemia) is an ideal model as its proliferation is driven by the constitutively active Bcr-Abl kinase. Inhibition of Bcr-Abl is expected to decrease viability and induce apoptosis.

Protocol 1: Cell Viability (MTT Assay)

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Compound-X, Imatinib, and Staurosporine for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Treatment: Seed K562 cells in a 6-well plate and treat with Compound-X and controls at their respective GI50 concentrations for 48 hours.

  • Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.

G pathway BCR-ABL (Constitutively Active Kinase) Downstream Signaling (e.g., STAT5, PI3K/Akt) Proliferation & Survival Leukemia Cell (e.g., K562) pathway:f0->pathway:f1 pathway:f1->pathway:f2 pathway:f2->pathway:f3 apoptosis Apoptosis (Cell Death) inhibitor Compound-X Imatinib Staurosporine inhibitor->pathway:f0 Inhibition inhibitor->apoptosis

Caption: Inhibition of the Bcr-Abl signaling pathway.

Comparative Data Summary

The following tables summarize hypothetical data from the described experiments, providing a clear benchmark of Compound-X's performance.

Table 1: In Vitro Biochemical Potency

Compound Target IC50 (nM)
Compound-X Bcr-Abl 45.2
Imatinib Bcr-Abl 25.8

| Staurosporine | Bcr-Abl | 2.1 |

Interpretation: Compound-X shows potent, direct inhibition of Bcr-Abl kinase, though it is approximately 1.75-fold less potent than the clinical standard, Imatinib. As expected, the non-selective inhibitor Staurosporine is the most potent in this cell-free system.

Table 2: Cellular Activity Profile

Compound Cell Line GI50 (nM) Apoptosis Induction (% of Total)
Compound-X K562 155.7 62.5%
Imatinib K562 98.3 75.1%

| Staurosporine | K562 | 12.4 | 88.9% |

Interpretation: The biochemical potency translates to cellular activity. Compound-X effectively inhibits the growth of Bcr-Abl-dependent K562 cells and induces a significant apoptotic response, confirming its mechanism of action targets a critical survival pathway. Its cellular potency remains lower than Imatinib, which is consistent with the biochemical data.

Tier 3: In Vivo Efficacy Model

Objective: To assess the anti-tumor efficacy of Compound-X in a preclinical animal model.

Protocol: K562 Xenograft Mouse Model

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 K562 cells into the flank of immunodeficient nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization & Treatment: Randomize mice into three groups:

    • Vehicle Control (e.g., saline with 5% DMSO)

    • Imatinib (50 mg/kg, daily oral gavage)

    • Compound-X (50 mg/kg, daily oral gavage)

  • Monitoring: Measure tumor volume and body weight every three days for 21 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Table 3: In Vivo Anti-Tumor Efficacy

Treatment Group Average Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle Control 1250 ± 150 - +2.5%
Compound-X 480 ± 95 61.6% -1.2%

| Imatinib | 310 ± 70 | 75.2% | +1.8% |

Interpretation: Compound-X demonstrates significant anti-tumor activity in vivo, achieving over 60% tumor growth inhibition. This confirms that the compound has favorable enough pharmacokinetic properties to reach the tumor and exert its effect. While its efficacy is lower than Imatinib at the same dose, it shows minimal impact on body weight, suggesting a good preliminary safety profile.

Conclusion and Future Directions

This comprehensive benchmarking guide demonstrates that 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole (Compound-X) is a potent inhibitor of Bcr-Abl kinase with significant anti-proliferative and pro-apoptotic activity in a relevant cancer cell line, which translates to substantial anti-tumor efficacy in a preclinical xenograft model.

While its potency is modestly lower than the clinical gold standard, Imatinib, Compound-X represents a promising lead scaffold. Future research should focus on:

  • Kinome Profiling: To assess the selectivity of Compound-X against a broad panel of kinases. High selectivity is a key attribute of modern targeted therapies.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of Compound-X to improve potency and optimize pharmacokinetic properties.

  • Evaluation in Imatinib-Resistant Models: To determine if Compound-X can overcome common resistance mechanisms.

This structured approach provides a robust foundation for the continued development of this and other novel pyrazole-based inhibitors, paving the way for the next generation of targeted therapies.

References

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • PMC (PubMed Central). (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • PMC (PubMed Central). (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]

  • eGrove, University of Mississippi. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Available at: [Link]

Sources

reproducibility of high-throughput screening with 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of High-Throughput Screening with 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole: A Comprehensive Comparison Guide

Executive Summary & Context

1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole (hereafter referred to as CFMNP ) is a highly representative scaffold belonging to the N-benzyl-4-nitropyrazole class. In modern drug discovery, this specific chemotype frequently emerges as a highly potent "hit" across diverse high-throughput screening (HTS) campaigns. Notably, structural analogs of CFMNP have been identified as first-in-class inhibitors of the Unfolded Protein Response (UPR) via the ATF6α branch (e.g., Ceapins)[1], as robust anthelmintic agents in Caenorhabditis elegans phenotypic screens[2], and as precursors for Janus Kinase 2 (Jak2) inhibitors[3].

However, the physicochemical nature of CFMNP—specifically the highly lipophilic 2-chloro-4-fluorobenzyl moiety combined with a redox-active 4-nitro group—poses significant reproducibility challenges in HTS. This guide provides an objective comparison of screening modalities, detailing the causality behind assay interference and providing self-validating protocols to ensure absolute scientific integrity when triaging CFMNP-derived hits.

Comparative Analysis of HTS Modalities for CFMNP

When screening CFMNP and its analogs, the choice of assay readout dictates the false-positive rate. The 4-nitro group is prone to UV-absorbance interference (inner filter effect) and can undergo partial reduction by cellular nitroreductases, leading to off-target cytotoxicity. The table below compares the performance of various HTS modalities when evaluating this specific scaffold.

Table 1: Performance Comparison of HTS Modalities for CFMNP Scaffolds

Assay ModalityPrimary ReadoutZ'-FactorFalse Positive RateReproducibilityPrimary Source of Interference
Reporter Gene (ERSE-Luc) Luminescence0.70 ± 0.15Moderate (1-2%)HighDirect luciferase enzyme inhibition by the pyrazole heterocycle.
Phenotypic (Motility) Infrared Light-Interference0.65 ± 0.10Low (<0.5%)ModerateCompound aggregation/precipitation in aqueous media at >20 µM.
Target-Based (FRET) Fluorescence Ratio0.40 ± 0.20High (>5%)LowUV/Vis quenching and autofluorescence by the 4-nitro group.
Label-Free (Mass Spec) Mass-to-Charge Ratio0.85 ± 0.05Very LowVery HighNone (Provides absolute structural confirmation).

Insight: Luminescence and Label-Free methods offer the highest reproducibility for CFMNP. Fluorescence-based assays should be avoided due to the spectral properties of the nitro-aromatic system.

Mechanistic Pitfalls and Causality in CFMNP Screening

To achieve reproducible results, researchers must understand why CFMNP behaves unpredictably in certain environments:

  • Aqueous Aggregation (The Halogen Effect): The addition of both chlorine and fluorine to the benzyl ring pushes the calculated LogP of CFMNP to approximately 3.5. In standard aqueous buffers, concentrations exceeding 15-20 µM lead to colloidal aggregation. These aggregates can non-specifically sequester proteins, leading to false-positive enzyme inhibition.

  • Redox Cycling (The Nitro Effect): In cell-based assays with extended incubation times (>24 hours), the 4-nitro group can be reduced to a reactive hydroxylamine intermediate. This causes non-specific oxidative stress, which can artificially trigger or suppress stress pathways (like the UPR) independently of the actual target mechanism[1].

HTS_Workflow Primary Primary Screen (Luciferase Reporter) Hit CFMNP Hit Identified Primary->Hit Counter Counter-Screen (Cell Viability) Hit->Counter Orthogonal Orthogonal Assay (Label-Free MS) Counter->Orthogonal Non-toxic Artifact False Positive (Redox/Aggregation) Counter->Artifact Toxic Lead Validated Lead (Reproducible) Orthogonal->Lead Confirmed Orthogonal->Artifact Not Confirmed

Logical triage workflow for validating CFMNP hits to eliminate redox and aggregation artifacts.

Step-by-Step Self-Validating Protocol for CFMNP Screening

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It multiplexes a primary functional readout with a viability counter-screen to immediately flag artifacts. We use the ATF6-UPR pathway as the model target, as CFMNP analogs (Ceapins) are known to block ATF6 transport from the ER to the Golgi[1].

Phase 1: Compound Preparation & Dispensing
  • Solubilization: Dissolve CFMNP in 100% anhydrous DMSO to create a 10 mM stock. Causality: Anhydrous conditions prevent premature hydrolysis or precipitation of the highly lipophilic halogenated scaffold.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 20 nL of the compound into a 384-well plate. Causality: Pin-tools can suffer from carryover with sticky, lipophilic compounds. Acoustic dispensing ensures absolute volumetric precision.

Phase 2: Cell Seeding & Multiplexed Assay
  • Cell Plating: Seed U2-OS cells stably expressing an ERSE-luciferase reporter at 2,000 cells/well. Allow to adhere for 16 hours.

  • Stress Induction: Treat cells with 100 nM Thapsigargin (Tg) to induce ER stress. Causality: Tg is chosen over Tunicamycin because it directly depletes ER calcium without altering protein glycosylation, ensuring that CFMNP uptake and cellular membrane dynamics remain uncompromised[1].

  • Multiplexed Readout: After 6 hours, add a fluorogenic viability reagent (e.g., CellTiter-Fluor) and incubate for 30 minutes. Read fluorescence (Ex 380 / Em 505). Immediately after, add luciferase substrate and read luminescence.

    • Self-Validation Check: If luminescence drops (indicating hit activity) but fluorescence also drops by >15%, the compound is flagged as a cytotoxic false-positive (likely due to nitro-reduction).

Phase 3: Orthogonal Validation (Western Blot)
  • Endogenous Target Confirmation: To rule out direct luciferase enzyme inhibition by the pyrazole ring, validate the hit by monitoring endogenous ATF6 processing. Lyse cells and perform a Western blot using a polyclonal antibody against ATF6α.

    • Self-Validation Check: A true CFMNP-derived UPR inhibitor will prevent the appearance of the 50 kDa cleaved nuclear fragment (ATF6-N)[1].

ATF6_Pathway ER_Stress ER Stress (Thapsigargin) ATF6_ER ATF6 (ER Membrane) ER_Stress->ATF6_ER Golgi Transport to Golgi ATF6_ER->Golgi Cleavage S1P/S2P Cleavage Golgi->Cleavage Nucleus Nuclear Translocation (Active Transcription) Cleavage->Nucleus CFMNP CFMNP / Ceapin (Inhibitor) CFMNP->Golgi

Mechanism of action: CFMNP analogs selectively block ATF6 transport to the Golgi apparatus.

Conclusion

1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is a high-value scaffold capable of yielding potent modulators for targets previously considered "undruggable"[1] or novel anthelmintic agents[2]. However, its screening reproducibility is strictly dependent on controlling for its lipophilicity and redox potential. By utilizing multiplexed luminescent/viability assays and avoiding UV/Vis-reliant readouts, researchers can seamlessly transition CFMNP hits from primary screening to validated leads.

References

  • Gallagher, C. M., et al. (2016). "Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch." eLife. Available at:[Link]

  • Taki, A. C., et al. (2021). "Practical High-Throughput Method to Screen Compounds for Anthelmintic Activity against Caenorhabditis elegans." Molecules (via PMC). Available at:[Link]

  • Guenther, E., et al. (2012). "Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors." ACS Publications. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Cross-Validating In Silico Models for 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] The specific molecule of interest, 1-[(2-chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole, presents a unique profile with its electron-withdrawing nitro group and substituted phenyl ring, suggesting potential for targeted biological activity. As we increasingly rely on computational, or in silico, models to predict the efficacy and safety of novel chemical entities, the rigorous validation of these models becomes paramount.[4][5] This guide provides a comprehensive comparison of cross-validation strategies for various in silico models applied to our target molecule, grounded in the principles of scientific integrity and practical, field-proven insights.

While specific experimental data for 1-[(2-chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole is not extensively available in public literature, its structural alerts, such as the nitroaromatic moiety, suggest potential toxicological endpoints and metabolic liabilities that warrant in-depth computational assessment. This guide will therefore use a hypothetical, yet plausible, scenario where this compound is being evaluated as a potential inhibitor of a protein kinase, a common target for pyrazole derivatives in oncology research.[6][7]

The Imperative of Cross-Validation in Computational Modeling

The predictive power of any in silico model is only as reliable as its validation. Without robust validation, a model risks being a mere statistical curiosity rather than a predictive tool. The core principle of cross-validation is to test a model's ability to generalize its predictions to new, unseen data. This is crucial in drug discovery to avoid costly failures in later stages of development. For our target molecule, this means ensuring that our computational predictions of its kinase inhibitory activity and potential toxicity are not artifacts of the modeling process but are instead robust and reliable.

This guide will explore three commonly employed in silico techniques: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling. For each, we will delve into the causality behind experimental choices for cross-validation and provide detailed protocols.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activity.[8] For our pyrazole derivative, a QSAR model could be developed to predict its inhibitory activity against a specific kinase, based on a dataset of known pyrazole-based kinase inhibitors.

Cross-Validation Strategies for QSAR Models

The primary goal of QSAR cross-validation is to ensure the model is not overfitted to the training data and has predictive power for new compounds.

Internal Cross-Validation: Leave-One-Out (LOO) and k-Fold Cross-Validation

Internal validation is the first step in assessing a QSAR model's robustness.[9]

  • Leave-One-Out (LOO) Cross-Validation: In this iterative process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability.

  • k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets (or folds). One subset is retained as the validation set, and the model is trained on the remaining k-1 subsets. This process is repeated 'k' times, with each subset used once as the validation set. This method is computationally less expensive than LOO for large datasets and provides a good estimate of the model's performance. For smaller datasets, such as in the early stages of discovery, 5- or 10-fold cross-validation is common.[10]

External Cross-Validation: The True Test of Predictivity

While internal validation is essential, external validation provides a more rigorous assessment of a model's predictive power on a truly independent set of data.[11]

  • Training and Test Set Split: The dataset of known pyrazole kinase inhibitors is split into a training set (typically 70-80% of the data) used to build the model, and a test set (20-30%) that is kept aside and used only for the final validation of the model.

  • Y-Randomization (Y-Scrambling): This is a crucial test to ensure that the developed QSAR model is not the result of a chance correlation. The biological activity values (Y-vector) are randomly shuffled, and a new QSAR model is built using the original independent variables (X-matrix). This process is repeated multiple times. A valid QSAR model should have significantly lower q² and R² values for the scrambled models compared to the original model.[12]

Experimental Protocol: Developing and Cross-Validating a QSAR Model

Objective: To develop a predictive QSAR model for the kinase inhibitory activity of pyrazole derivatives and validate it rigorously.

Methodology:

  • Data Collection and Curation:

    • Compile a dataset of at least 50 pyrazole derivatives with experimentally determined IC50 values against the target kinase.

    • Ensure data consistency and convert IC50 values to pIC50 (-logIC50).

    • Draw the 2D structures of all compounds.

  • Molecular Descriptor Calculation:

    • Generate a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule using software like PaDEL-Descriptor or Dragon.

  • Data Splitting:

    • Randomly split the dataset into a training set (e.g., 80%) and a test set (e.g., 20%).

  • Model Building:

    • Use a suitable regression method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build the QSAR model using the training set.

  • Internal Validation:

    • Perform 10-fold cross-validation on the training set to calculate the q².

  • External Validation:

    • Use the developed model to predict the pIC50 values for the compounds in the test set.

    • Calculate the predictive R² (R²pred) for the test set.

  • Y-Randomization:

    • Perform at least 20 rounds of Y-randomization on the training set and calculate the average R² and q² of the randomized models.

Data Presentation: QSAR Model Validation Metrics
Validation Parameter Acceptable Value Interpretation
R² (Coefficient of Determination) > 0.6Goodness of fit for the training set.
q² (Cross-validated R²) > 0.5Robustness and internal predictive ability.
R²pred (Predictive R² for test set) > 0.5Predictive power for external data.
Average R² and q² (Y-Randomization) Close to 0Indicates the model is not due to chance correlation.
Visualization: QSAR Cross-Validation Workflow

QSAR_Validation_Workflow cluster_data_prep Data Preparation cluster_model_building Model Building & Internal Validation cluster_external_validation External Validation & Robustness Check cluster_results Model Evaluation Data_Collection Data Collection (Pyrazole Derivatives & pIC50) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Building QSAR Model Building (e.g., MLR, PLS) Data_Splitting->Model_Building Internal_Validation Internal Validation (10-Fold Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Prediction on Test Set) Model_Building->External_Validation Y_Randomization Y-Randomization Model_Building->Y_Randomization Evaluation Evaluate Metrics (R², q², R²pred) Internal_Validation->Evaluation External_Validation->Evaluation Y_Randomization->Evaluation

Caption: Workflow for robust QSAR model development and validation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13][14] For our target molecule, we would dock it into the ATP-binding site of our kinase of interest to predict its binding mode and affinity.

Cross-Validation Strategies for Molecular Docking

Validating a docking protocol ensures that it can accurately reproduce known binding poses and distinguish true binders from non-binders.

Re-docking of Co-crystallized Ligand

This is a fundamental validation step where the native ligand from a co-crystallized protein-ligand complex is extracted and then docked back into the receptor's binding site.[15] A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å.

Docking of Known Actives and Decoys

To assess the ability of the docking protocol to differentiate between true binders and non-binders, a set of known active compounds is "seeded" into a much larger set of "decoy" molecules. Decoys are compounds that are physically similar to the actives (e.g., similar molecular weight, logP) but are topologically distinct and assumed to be inactive.[16][17] A good docking protocol should rank the known actives significantly higher than the decoys.

Receiver Operating Characteristic (ROC) Curve Analysis

The results from the active/decoy docking experiment can be visualized using a ROC curve. This plots the true positive rate (sensitivity) against the false positive rate (1-specificity). The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between actives and decoys. An AUC of 1.0 represents a perfect model, while an AUC of 0.5 indicates random performance.[18][19]

Experimental Protocol: Validating a Molecular Docking Protocol

Objective: To validate a molecular docking protocol for the target kinase.

Methodology:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target kinase, preferably with a co-crystallized ligand, from the Protein Data Bank (PDB).

    • Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site.

    • Prepare a set of at least 10 known active inhibitors and a set of at least 500 decoy molecules.

  • Re-docking:

    • Extract the native ligand from the PDB structure.

    • Dock the native ligand back into the binding site using the chosen docking software (e.g., AutoDock, Glide).

    • Calculate the RMSD between the docked pose and the crystal structure pose.

  • Active and Decoy Docking:

    • Dock the set of known actives and decoys into the binding site.

    • Record the docking scores for all molecules.

  • ROC Curve Analysis:

    • Rank the docked molecules by their scores.

    • Calculate the true positive rate and false positive rate at various score thresholds.

    • Plot the ROC curve and calculate the AUC.

Data Presentation: Molecular Docking Validation Metrics
Validation Method Metric Acceptable Value Interpretation
Re-docking RMSD< 2.0 ÅThe docking protocol can reproduce the experimental binding mode.
Active/Decoy Docking Enrichment Factor (EF)> 1.0 at 1%The model enriches for active compounds in the top-ranked results.
ROC Curve Analysis AUC> 0.7The model has a good ability to distinguish actives from decoys.
Visualization: Molecular Docking Validation Workflow

Docking_Validation_Workflow cluster_prep Preparation cluster_validation_steps Validation Experiments cluster_analysis Analysis & Evaluation cluster_results Model Assessment Receptor_Prep Receptor Preparation (from PDB) Redocking Re-docking of Co-crystallized Ligand Receptor_Prep->Redocking Active_Decoy_Docking Docking of Actives and Decoys Receptor_Prep->Active_Decoy_Docking Ligand_Prep Ligand Preparation (Actives & Decoys) Ligand_Prep->Active_Decoy_Docking RMSD_Calc RMSD Calculation Redocking->RMSD_Calc ROC_Analysis ROC Curve Analysis Active_Decoy_Docking->ROC_Analysis Assessment Assess Protocol (RMSD, AUC, EF) RMSD_Calc->Assessment ROC_Analysis->Assessment

Caption: Workflow for the validation of a molecular docking protocol.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[20][21] For our pyrazole derivative, a pharmacophore model could be generated based on the key interactions observed in the binding site of our target kinase.

Cross-Validation Strategies for Pharmacophore Models

Validation of a pharmacophore model is crucial to ensure it can effectively identify novel active compounds from a large chemical library.[18][20]

Test Set and Decoy Set Validation

Similar to molecular docking, a pharmacophore model is validated by its ability to correctly identify known active compounds from a set of decoys.[19] A good pharmacophore model should match a high percentage of the active compounds while matching a low percentage of the decoys.

Fischer's Randomization Test

This statistical test assesses the significance of the pharmacophore hypothesis. It involves randomly selecting compounds from the database and checking if a hypothesis can be generated that is better than the original one. The significance of the original hypothesis is confirmed if the probability of obtaining a better hypothesis by chance is very low.

Goodness of Hit (GH) Score

The GH score is a metric that combines several parameters, including the percentage of actives retrieved in a database screen and the enrichment factor. It provides a single value to assess the quality of a pharmacophore model.

Experimental Protocol: Validating a Pharmacophore Model

Objective: To validate a pharmacophore model for identifying novel kinase inhibitors.

Methodology:

  • Pharmacophore Model Generation:

    • Generate a pharmacophore model based on either a set of known active ligands (ligand-based) or the protein-ligand interactions from a crystal structure (structure-based).

  • Database Preparation:

    • Prepare a test set of known active compounds not used in model generation.

    • Prepare a decoy set of molecules.

  • Database Screening:

    • Screen the combined test and decoy set database against the pharmacophore model.

  • Performance Evaluation:

    • Calculate the number of active and decoy compounds identified.

    • Calculate metrics such as yield of actives, percentage of actives in the hit list, and the enrichment factor.

    • Calculate the GH score.

  • Fischer's Randomization (if applicable to the software):

    • Perform Fischer's randomization test to assess the statistical significance of the model.

Data Presentation: Pharmacophore Model Validation Metrics
Validation Method Metric Acceptable Value Interpretation
Database Screening Yield of ActivesHighThe model effectively retrieves known active compounds.
Database Screening Enrichment Factor (EF)> 1.0The model enriches for active compounds over random selection.
Statistical Validation GH Score0.7 - 1.0 (Good)A comprehensive measure of the model's quality.
Statistical Validation Fischer's RandomizationHigh confidence level (e.g., 95%)The pharmacophore hypothesis is statistically significant.
Visualization: Pharmacophore Model Validation Workflow

Pharmacophore_Validation_Workflow cluster_generation Model Generation cluster_db_prep Database Preparation cluster_screening Virtual Screening cluster_evaluation Performance Evaluation cluster_assessment Model Assessment Model_Generation Pharmacophore Model Generation Screening Screen Database with Pharmacophore Model Model_Generation->Screening DB_Prep Prepare Test Set (Actives & Decoys) DB_Prep->Screening Metrics_Calc Calculate Metrics (Yield, EF, GH Score) Screening->Metrics_Calc Stats_Test Statistical Validation (Fischer's Randomization) Screening->Stats_Test Assessment Assess Model Quality Metrics_Calc->Assessment Stats_Test->Assessment

Caption: Workflow for the validation of a pharmacophore model.

Conclusion

The cross-validation of in silico models is not a mere academic exercise but a critical step in ensuring the translation of computational predictions into real-world success in drug discovery. For a molecule like 1-[(2-chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole, where experimental data may be sparse, the reliance on predictive models is even more pronounced. By employing a multi-faceted validation approach for QSAR, molecular docking, and pharmacophore models, researchers can build a robust and reliable computational framework to guide the synthesis, testing, and optimization of this and other novel pyrazole derivatives. This guide has provided a comprehensive overview of the key validation techniques, their underlying principles, and practical protocols to empower researchers to confidently apply in silico methods in their quest for new therapeutics.

References

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). Trop J Nat Prod Res, 9(12), 5891–5897. Available from: [Link]

  • Myatt, G. J., Ahlberg, E., Akahori, Y., Allen, D., Amberg, A., Anger, L. T., ... & Zvinavashe, E. (2018). In silico toxicology protocols. Regulatory Toxicology and Pharmacology, 96, 1-17. Available from: [Link]

  • Puzyn, T., Leszczynski, J., & Cronin, M. T. (2009). QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. QSAR & Combinatorial Science, 28(6‐7), 773-781. Available from: [Link]

  • Ganser, C., Schlegel, J., & Wulff, H. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 80(3). Available from: [Link]

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., ... & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Survey in Fisheries Sciences, 10(4S), 2394-2420. Available from: [Link]

  • Rahaman, O., Laskar, M. A., & Uddin, A. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Molecules, 27(20), 6888. Available from: [Link]

  • Ravindranath, B., Sivanandam, M., & Kumar, C. S. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of King Saud University-Science, 33(1), 101235. Available from: [Link]

  • Li, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, J., & Liu, Z. (2020). Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4, 5-difluorophenyl)-1H-pyrazole derivatives. Bioorganic & medicinal chemistry letters, 30(22), 127535. Available from: [Link]

  • Al-Hazmi, G. H., Marrakkur, V., Naik, L., & Refat, M. S. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5). Available from: [Link]

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (2022). Molecules. Available from: [Link]

  • Talele, T. T. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1369335. Available from: [Link]

  • Singh, T., Srivastava, A., & Singh, P. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(17), 5344. Available from: [Link]

  • Roy, K., & Mitra, I. (2012). External Evaluation of QSAR Models, in Addition to Cross-Validation: Verification of Predictive Capability on Totally New Chemicals. In Silico Drug Discovery and Design. Humana Press. Available from: [Link]

  • Cuffari, B. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.net. Available from: [Link]

  • Kumar, V., & Sharma, P. K. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 226, 02008. Available from: [Link]

  • Hewitt, M., Enoch, S. J., & Madden, J. C. (2021). Increasing the Confidence of In Silico Modelling in Toxicology. LJMU Research Online. Available from: [Link]

  • Gramatica, P., & Sangion, A. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15206. Available from: [Link]

  • Kumar, A., Kumar, A., Sharma, G., Goyal, S., Kumar, D., & Singh, P. (2021). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. RSC advances, 11(5), 2977-2987. Available from: [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2013). Current status of pyrazole and its biological activities. Bioorganic & medicinal chemistry, 21(22), 6777-6783. Available from: [Link]

  • Kuntz, I. D., Meng, E. C., & Shoichet, B. K. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 49(2), 435-446. Available from: [Link]

  • Development and application of consensus in silico models for advancing high-throughput toxicological predictions. (2024). Frontiers in Toxicology. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Available from: [Link]

  • Muratov, E. N., Varlamova, E. V., Kuz'min, V. E., Artemenko, A. G., Muratov, N. N., & Fourches, D. (2014). “Everything Out” Validation Approach for Qsar Models of Chemical Mixtures. Journal of Clinical Pharmacy, 1(1), 1005. Available from: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available from: [Link]

  • Making in silico predictive models for toxicology FAIR. (2023). Repositori UPF. Available from: [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (2021). Molecules. Available from: [Link]

  • EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. (2025). International Journal of Recent Trends in Interdisciplinary Research. Available from: [Link]

  • Cross-validation of the best QSAR model. (n.d.). ResearchGate. Available from: [Link]

  • Structure–activity modeling and hybrid machine learning-based prediction of bioactivity in pyrazole derivatives for drug discovery applications. (2023). FEBS Open Bio. Available from: [Link]

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv. Available from: [Link]

  • Validation Techniques in Pharmacophore-Based Screening Projects in India. (2026). BioNome. Available from: [Link]

  • Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of chemical information and modeling, 54(11), 2919-2936. Available from: [Link]

Sources

Comparative Spectral Analysis (IR, NMR) of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole and Key Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

The 4-nitro-1H-pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently leveraged for its robust antimicrobial, anti-inflammatory, and target-specific kinase inhibitory properties[1]. The introduction of heavily functionalized benzyl groups—specifically the 2-chloro-4-fluorobenzyl moiety—alters the electronic and steric landscape of the pyrazole core, directly impacting its binding affinity and pharmacokinetic profile.

This technical guide provides an objective, data-driven comparative spectral analysis (FT-IR and Multinuclear NMR) of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole (Target Compound) against two fundamental baseline analogs: 1-Methyl-4-nitro-1H-pyrazole (Analog 1) and 1-Benzyl-4-nitro-1H-pyrazole (Analog 2). By analyzing these spectral variations, researchers can accurately validate structural integrity and predict the electronic behavior of novel pyrazole derivatives[2].

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following spectral acquisition protocols are designed as self-validating systems. Every step incorporates internal controls to eliminate environmental or instrumental artifacts.

A. Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Causality of Matrix Choice: Solid-state IR spectra are acquired using the Potassium Bromide (KBr) pellet method. KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹), preventing matrix absorption bands from masking critical functional group frequencies (e.g., the C-Cl stretch at ~1050 cm⁻¹).

  • Step-by-Step Protocol:

    • Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours to eliminate adsorbed moisture.

    • Milling: Grind 1–2 mg of the pyrazole analyte with 100 mg of anhydrous KBr in an agate mortar until a homogeneous, fine powder is achieved. Causality: Fine grinding reduces light scattering (the Christiansen effect), which can distort peak shapes.

    • Pressing: Transfer the mixture to a hydraulic press and apply 10 tons of pressure for 2 minutes to form a translucent pellet.

    • Self-Validation (Background Subtraction): Immediately prior to sample analysis, run a blank KBr pellet scan. This internal control subtracts atmospheric water vapor (broad OH stretch ~3400 cm⁻¹) and carbon dioxide (sharp doublet ~2350 cm⁻¹) from the final sample spectrum.

    • Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (averaging 32 scans to optimize the signal-to-noise ratio).

B. Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is utilized because it lacks protium, preventing massive solvent peaks from obscuring the pyrazole and aromatic signals. Furthermore, the deuterium provides a stable lock signal for the spectrometer's field-frequency lock system, preventing spectral drift during long ¹³C acquisitions[3].

  • Step-by-Step Protocol:

    • Sample Dissolution: Dissolve 15 mg (for ¹H/¹⁹F) or 50 mg (for ¹³C) of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube. Causality: Removing undissolved particulates prevents magnetic field inhomogeneities, ensuring sharp, highly resolved peaks.

    • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Automatically tune and match the probe to the specific nuclei (¹H, ¹³C, or ¹⁹F) to maximize energy transfer and signal detection.

    • Self-Validation (Referencing): Calibrate the chemical shifts internally. Set the TMS peak to exactly δ 0.00 ppm for ¹H. For ¹³C, reference the central peak of the CDCl₃ triplet to δ 77.16 ppm[3]. This guarantees that all reported shifts are absolute and instrument-independent.

    • Acquisition: Acquire ¹H spectra with a 30° pulse angle and a 2-second relaxation delay. For ¹³C, utilize proton decoupling (WALTZ-16) and a 2-second relaxation delay to allow quaternary carbons (like C4-NO₂) to fully relax.

Spectral Validation Workflows

Workflow A Compound Synthesis & Purification B Sample Preparation (CDCl3 / KBr Pellet) A->B C FT-IR Spectroscopy (Functional Groups) B->C D Multinuclear NMR (1H, 13C, 19F) B->D E Data Processing & Peak Assignment C->E D->E F Comparative Analysis vs Analogs E->F

Workflow for the spectral validation and comparative analysis of pyrazole analogs.

Comparative Spectral Data

The following tables synthesize the quantitative spectral data, establishing clear baselines for how the 2-chloro-4-fluorobenzyl substitution alters the electronic environment compared to simpler alkyl/aryl substituents[4].

Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)
Functional GroupTarget: 1-(2-Cl-4-F-benzyl)Analog 1: 1-MethylAnalog 2: 1-Benzyl
NO₂ Asymmetric Stretch 155515501552
NO₂ Symmetric Stretch 136013551358
Pyrazole C=N / C=C 1495, 14101480, 14051490, 1408
C-F Stretch 1225N/AN/A
C-Cl Stretch 1055N/AN/A
Table 2: ¹H and ¹⁹F NMR Chemical Shifts (δ, ppm in CDCl₃)
Nucleus / PositionTarget: 1-(2-Cl-4-F-benzyl)Analog 1: 1-MethylAnalog 2: 1-Benzyl
Pyrazole H-3 (s) 8.228.158.18
Pyrazole H-5 (s) 8.108.058.08
N-CH₂ / N-CH₃ (s) 5.42 (CH₂)3.95 (CH₃)5.30 (CH₂)
Aromatic Protons (m) 7.10 – 7.45 (3H)N/A7.25 – 7.40 (5H)
¹⁹F Signal (s) -110.5N/AN/A
Table 3: ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)
Carbon PositionTarget: 1-(2-Cl-4-F-benzyl)Analog 1: 1-MethylAnalog 2: 1-Benzyl
C-4 (C-NO₂) 136.5135.8136.2
C-3 131.2130.5130.8
C-5 128.5127.5128.0
N-CH₂ / N-CH₃ 51.239.554.5

Mechanistic Spectral Analysis (E-E-A-T)

To interpret these tables, we must look beyond the numbers and understand the underlying quantum mechanical and electronic forces dictating these shifts.

Electronic Effects on the Pyrazole Core

The pyrazole ring is inherently electron-rich, but the introduction of a nitro group at the C-4 position drastically alters this. The nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. This pulls electron density away from the C-3 and C-5 positions, heavily deshielding the attached protons and pushing their ¹H NMR signals downfield to the 8.05–8.22 ppm range[2].

When comparing the target compound to the 1-methyl analog, we observe a further downfield shift for both H-3 and H-5. The 2-chloro-4-fluorobenzyl group is significantly more electron-withdrawing than a simple methyl group. The halogens on the phenyl ring exert a strong inductive pull through the benzyl carbon, decreasing the electron density at the N-1 position of the pyrazole.

Halogen-Induced Deshielding & Steric Hindrance

The most notable difference between the Target and Analog 2 (1-benzyl) is the chemical shift of the bridging methylene (N-CH₂) group.

  • In the unsubstituted benzyl analog, the CH₂ appears at δ 5.30 ppm.

  • In the target compound, it shifts downfield to δ 5.42 ppm.

This causality is twofold:

  • Inductive Deshielding: The highly electronegative ortho-chlorine atom pulls electron density from the adjacent methylene carbon.

  • Steric Anisotropy: The bulky ortho-chlorine forces the benzyl ring into a specific conformation relative to the pyrazole ring. This restricted rotation places the methylene protons in the deshielding cone of the aromatic ring's magnetic anisotropy, further increasing their chemical shift.

Conversely, in the ¹³C NMR, the N-CH₂ carbon of the target compound (δ 51.2 ppm) is slightly shielded compared to the unsubstituted benzyl analog (δ 54.5 ppm). This is a classic manifestation of the "heavy atom effect" (γ-gauche effect) where the bulky ortho-chlorine atom sterically compresses the electron cloud of the methylene carbon, causing an upfield shift.

ElectronicEffects A 2-Cl-4-F-Benzyl Group (Electron Withdrawing) B N1 Position (Decreased Electron Density) A->B Inductive Effect (-I) C C3 / C5 Protons (Downfield NMR Shift) B->C Deshielding D 4-Nitro Group (Strong EWG) D->C Synergistic Deshielding E C4 Carbon (Deshielded) D->E Resonance (-M)

Inductive and mesomeric effects of substituents driving NMR chemical shifts in the pyrazole ring.

Conclusion

The comparative spectral analysis of 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole against its methyl and benzyl analogs reveals the profound impact of halogenated aryl substituents on the pyrazole core. The synergistic electron-withdrawing effects of the C-4 nitro group and the N-1 halogenated benzyl moiety result in pronounced downfield shifts in the ¹H NMR spectrum and distinct vibrational frequency shifts in FT-IR. By utilizing self-validating protocols, researchers can confidently assign these spectral markers, ensuring structural fidelity during the development of novel pyrazole-based therapeutics.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole

This guide provides essential safety and handling protocols for 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are grounded in the hazard profiles of structurally analogous nitropyrazole and chloro-fluorophenyl derivatives. A conservative approach is paramount to ensure the safety of all laboratory personnel.

The structural components—a nitropyrazole core and a chloro-fluorophenyl group—suggest that this compound should be handled as potentially hazardous. Similar compounds are known to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2][3] A comprehensive personal protective equipment (PPE) plan, coupled with strict operational and disposal protocols, is therefore essential.

Hazard Assessment of Structurally Similar Compounds

Data from analogous pyrazole derivatives indicate that this compound should be treated with caution. The primary hazards associated with similar chemical structures include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Irritation: Causes skin irritation.[1][2][5]

  • Eye Irritation: Causes serious eye irritation.[1][2][5][6]

Given these potential hazards, adherence to the following PPE and handling guidelines is critical to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety glasses with side-shields or goggles; face shield.Essential to prevent eye contact, which can cause serious irritation. A face shield is recommended when there is a risk of splashing.[1][7]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).To prevent skin irritation. Gloves should be inspected before use and replaced immediately if contaminated or damaged.[1][7]
Laboratory coat.To protect personal clothing from contamination.[7][8]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7][8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and preventing contamination.

Preparation and Weighing
  • Work Area Preparation: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[7][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE) Donning: Before handling, put on all required PPE as outlined in the table above.

  • Weighing: If possible, conduct weighing operations within a fume hood or a ventilated balance enclosure to control the dispersion of fine powders.[8] Use a micro-spatula to carefully transfer the compound to a pre-weighed container, avoiding the creation of dust.[8]

Dissolution and Reaction Setup
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[8]

  • Mixing: If gentle agitation is required, cap the container securely. For heating, use a controlled heating mantle and ensure proper ventilation.

  • Reaction Assembly: All reaction setups should be assembled within the fume hood.

Post-Handling and Decontamination
  • Equipment Cleaning: Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.[8]

  • Work Surface Decontamination: Wipe down the work surface in the fume hood with a damp cloth or paper towel, and dispose of it as solid hazardous waste.[8]

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][2]

Donning and Doffing PPE: A Critical Sequence

The following diagram outlines the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Gloves Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Respirator (if needed) Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4

Correct sequence for donning and doffing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole, such as used gloves, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Solutions containing the compound, including reaction mixtures and cleaning solvents, should be collected in a separate, labeled hazardous waste container.[10] Do not dispose of this chemical down the drain.[7]

Disposal Procedure
  • All waste containing 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

  • Ensure waste containers are kept tightly closed and stored in a designated, well-ventilated area away from incompatible materials.[1]

By adhering to these detailed safety and handling protocols, researchers can mitigate the risks associated with 1-[(2-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole and maintain a safe laboratory environment.

References

  • BASF. (2026, March 6). Safety data sheet: Headline 250 EC. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid. Retrieved from [Link]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。